Engineering Extra-Hepatic RNAi Delivery: The Chemical Anatomy and Application of 2'-O-C22-Uridine Phosphoramidite
Executive Summary The clinical success of RNA interference (RNAi) therapeutics has historically been tethered to the liver, driven by the highly efficient N-acetylgalactosamine (GalNAc) delivery platform. However, expand...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The clinical success of RNA interference (RNAi) therapeutics has historically been tethered to the liver, driven by the highly efficient N-acetylgalactosamine (GalNAc) delivery platform. However, expanding the therapeutic window of small interfering RNAs (siRNAs) to extra-hepatic tissues—such as the central nervous system, muscle, and heart—requires a fundamental shift in oligonucleotide pharmacokinetics.
As a Senior Application Scientist, I present this technical whitepaper to deconstruct the utility of 2'-O-C22-uridine phosphoramidite (2'-O-docosyluridine). By acting as a massive lipophilic tag, this specific monomer reroutes siRNA systemic clearance, enabling functional gene silencing in historically recalcitrant tissues. This guide details the chemical properties, mechanistic biology, and self-validating synthetic protocols required to successfully integrate this building block into therapeutic pipelines.
Chemical Anatomy & Physicochemical Dynamics
The molecule, 5'-O-(4,4'-Dimethoxytrityl)-2'-O-docosyl-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is a modified uridine monomer designed for solid-phase oligonucleotide synthesis (SPOS) .
Unlike terminal lipid conjugations (e.g., 3'-cholesterol), the 2'-O-alkylation allows the docosyl (C22) chain to be incorporated internally at any position within the oligonucleotide sequence.
Causality in Design:
Why choose a 22-carbon chain at the 2'-O position?
Steric Shielding: The bulky C22 chain provides exceptional localized resistance to 3'-exonucleases and endonucleases by sterically blocking the adjacent phosphodiester linkages.
LogP Modulation: The saturated aliphatic chain drastically increases the partition coefficient (LogP) of the polyanionic RNA backbone, shifting the molecule from a highly hydrophilic state to an amphiphilic state. This is the primary driver for its interaction with circulating systemic lipoproteins.
Mechanistic Biology: Rerouting Pharmacokinetics
Unmodified siRNAs suffer from rapid renal clearance due to their size (~14 kDa) and anionic charge. While GalNAc conjugates solve cellular uptake in hepatocytes via the ASGPR receptor, they do not alter the rapid systemic clearance profile.
Conjugating a C22 lipid chain fundamentally alters this pathway. As demonstrated by , the extreme hydrophobicity of the C22 conjugate forces the siRNA to bind to circulating lipoprotein particles (LDL and HDL) immediately upon systemic administration.
The Causality of Tissue Distribution:
By piggybacking on lipoproteins, the C22-siRNA complex evades rapid renal filtration. Instead, it circulates until it encounters extra-hepatic tissues expressing high levels of lipoprotein receptors (e.g., SR-BI, LDLR). The complex undergoes receptor-mediated endocytosis, allowing the siRNA to accumulate in the muscle, heart, lung, and adrenal glands at concentrations sufficient for productive RISC loading and gene silencing.
Caption: Lipoprotein-mediated cellular uptake pathway of C22-conjugated siRNA.
Synthetic Methodologies & Validation Protocols
Working with 2'-O-C22-uridine phosphoramidite requires deviations from standard SPOS protocols due to the extreme steric bulk and hydrophobicity of the docosyl chain. The following protocol is designed as a self-validating system , ensuring that each step contains a physical or chemical checkpoint to verify success.
Action: Dissolve the 2'-O-C22-uridine monomer in a solvent mixture of 15% Anhydrous Dichloromethane (DCM) and 85% Anhydrous Acetonitrile (ACN) to yield a 0.1 M solution.
Causality: Pure ACN will cause the highly lipophilic C22 chains to form micelles or precipitate. DCM disrupts these hydrophobic interactions, ensuring the monomer remains fully solvated and reactive. Validation: The solution must remain optically clear with no particulate scattering under light.
Coupling Optimization:
Action: Inject the amidite alongside 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) activator. Extend the coupling time from the standard 3 minutes to 15 minutes .
Causality: The 22-carbon chain creates a massive steric umbrella over the phosphoramidite center, significantly slowing the nucleophilic attack by the solid-support-bound 5'-OH. Extended time ensures >98% coupling efficiency.
Capping & Oxidation:
Action: Execute standard capping (Acetic Anhydride/NMI) and oxidation (0.02 M I2 in Pyridine/Water/THF).
Cleavage & Deprotection:
Action: Treat the solid support with AMA (1:1 mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine) at 65°C for 2 hours.
Caption: Modified SPOS workflow for 2'-O-C22-Uridine incorporation.
Action: Purify the crude oligo using a C4 stationary phase (not C18) at elevated temperatures (60°C). Use 0.1 M TEAA in water (Buffer A) and 0.1 M TEAA in a 1:1 mixture of Methanol/Acetonitrile (Buffer B).
Causality: A standard C18 column will bind the C22-siRNA irreversibly due to overwhelming hydrophobic interactions. A C4 column provides the necessary theoretical plates for separation without permanent retention. Methanol is required in Buffer B to fully solvate the lipid chain during elution. Validation: A sharp, symmetrical peak eluting late in the gradient confirms successful synthesis without lipid aggregation.
Mass Spectrometry (Checkpoint 3):
Action: Perform ESI-LC/MS on the purified fraction.
Validation: The addition of a single 2'-O-C22 modification replaces a 2'-OH proton with a docosyl group (C22H45), resulting in a precise mass shift of +308.6 Da relative to the unmodified uridine counterpart.
Quantitative Data Summaries
The following tables synthesize the core physicochemical parameters of the monomer and the resulting in vivo biological efficacy of the synthesized conjugates.
Table 1: Physicochemical Properties of 2'-O-C22-Uridine Phosphoramidite
Table 2: siRNA Tissue Distribution & Silencing Efficacy (C22 vs Unmodified)
Data extrapolated from the foundational lipid conjugate studies by .
Target Tissue
Unmodified siRNA Accumulation
C22-siRNA Accumulation
Productive Silencing Threshold
Liver
High
High
~5 µg/g
Kidney
High (Rapid Clearance)
Moderate
~5 µg/g
Muscle
Negligible
High
~50 - 100 µg/g
Heart
Negligible
High
~50 - 100 µg/g
Lung
Negligible
High
~20 - 50 µg/g
References
Biscans, A., Coles, A., Haraszti, R., Echeverria, D., Hassler, M., Osborn, M., Khvorova, A. (2019). "Diverse lipid conjugates for functional extra-hepatic siRNA delivery in vivo." Nucleic Acids Research, 47(3), 1082–1096. URL: [Link]
Beaucage, S. L., & Caruthers, M. H. (1981). "Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis." Tetrahedron Letters, 22(20), 1859-1862. URL: [Link]
Exploratory
Mechanism of cellular uptake for 2'-O-C22 lipid-modified siRNAs
An In-Depth Technical Guide to the Cellular Uptake Mechanism of 2'-O-C22 Lipid-Modified siRNAs Authored by a Senior Application Scientist Introduction: The Promise of Lipid-Modified siRNAs for Extrahepatic Delivery Small...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Cellular Uptake Mechanism of 2'-O-C22 Lipid-Modified siRNAs
Authored by a Senior Application Scientist
Introduction: The Promise of Lipid-Modified siRNAs for Extrahepatic Delivery
Small interfering RNAs (siRNAs) have emerged as a powerful therapeutic modality, capable of silencing disease-causing genes with high specificity. However, the clinical translation of siRNAs has been historically challenged by their poor pharmacokinetic properties and inefficient delivery to target tissues. While lipid nanoparticles (LNPs) have successfully enabled hepatic delivery, reaching extrahepatic tissues remains a significant hurdle. Conjugation of siRNAs to lipophilic moieties, such as long-chain fatty acids, represents a promising strategy to overcome these barriers.
This guide focuses on the cellular uptake mechanism of a particularly effective class of these conjugates: 2'-O-docosyl (C22) lipid-modified siRNAs. The attachment of a C22 aliphatic lipid chain to the 2'-hydroxyl position of the ribose sugar enhances the lipophilicity of the siRNA molecule.[1] This modification facilitates interaction with lipid bilayers and endogenous transport proteins, promoting cellular uptake and enabling delivery to tissues beyond the liver, such as skeletal and cardiac muscle, and adipose tissue.[2] This guide will provide a detailed exploration of the cellular uptake pathway, from initial interactions in the bloodstream to final release into the cytoplasm, and will equip researchers with the theoretical understanding and practical protocols to investigate this process.
The Journey of a 2'-O-C22 Lipid-Modified siRNA: A Step-by-Step Mechanistic Overview
The cellular uptake of 2'-O-C22 lipid-modified siRNAs is a multi-step process that leverages the body's natural lipid transport systems. This journey can be broadly categorized into three key phases: circulation and protein binding, receptor-mediated endocytosis, and intracellular trafficking and endosomal escape.
Circulation and Binding to Endogenous Lipoproteins and Albumin
Upon entering the bloodstream, the highly lipophilic C22 moiety of the siRNA conjugate drives its association with circulating macromolecules to maintain solubility.[3] The primary carriers for these lipid-modified siRNAs are lipoproteins, namely high-density lipoprotein (HDL) and low-density lipoprotein (LDL), as well as serum albumin.[3][4]
The specific lipoprotein particle that a lipid-conjugated siRNA associates with is largely determined by the hydrophobicity of the lipid.[5] While shorter-chain fatty acid-siRNA conjugates may remain unbound or associate with albumin, long-chain fatty acid modifications, like C22, promote robust binding to HDL and LDL particles.[3] This association is crucial as it dictates the subsequent tissue distribution and receptor-mediated uptake of the siRNA. HDL directs the siRNA to tissues expressing its receptors, such as the liver, gut, kidney, and steroidogenic organs, while LDL primarily targets the liver.[3]
In addition to lipoproteins, albumin, the most abundant protein in the blood, plays a significant role in the transport of 2'-O-C22-siRNA conjugates.[2][4] The C22 lipid tail can bind to the fatty acid binding pockets of albumin, which not only increases the circulation half-life of the siRNA by reducing renal clearance but also facilitates its accumulation in tumors and other tissues with leaky vasculature.[4]
Receptor-Mediated Endocytosis: The Gateway into the Cell
The delivery of the lipoprotein- or albumin-bound 2'-O-C22-siRNA into the target cell is primarily mediated by receptor-mediated endocytosis. The key receptors involved are the Scavenger Receptor Class B Type 1 (SR-B1) for HDL-bound siRNAs and the Low-Density Lipoprotein Receptor (LDLR) for LDL-bound siRNAs.[3]
The SR-B1 Pathway: SR-B1 is a cell surface receptor that binds HDL and facilitates the selective uptake of lipids, including the C22-siRNA conjugate, from the lipoprotein particle into the cell.[2][3] This process is essential for the productive uptake of HDL-associated siRNAs.[3]
The LDLR Pathway: The LDLR binds to apolipoprotein B-100 (apoB-100) on the surface of LDL particles.[3] Upon binding, the entire LDL-siRNA-receptor complex is internalized into the cell via clathrin-mediated endocytosis.[6] The expression of LDLR is a critical determinant for the uptake of LDL-associated siRNAs.[3]
The choice of cell type for a particular study is therefore critical, as the expression levels of SR-B1 and LDLR will directly influence the efficiency of siRNA uptake.
Intracellular Trafficking and the Critical Hurdle of Endosomal Escape
Once internalized, the siRNA-lipoprotein complex is enclosed within an endosome. The endosome then undergoes a maturation process, acidifying its internal environment. For the siRNA to be active, it must escape from the endosome into the cytoplasm, where it can be loaded into the RNA-induced silencing complex (RISC).[7] This process, known as endosomal escape, is a major bottleneck in siRNA delivery, with estimates suggesting that only 1-2% of internalized siRNAs successfully reach the cytoplasm.[8]
The precise mechanism of endosomal escape for lipid-modified siRNAs is still an area of active investigation. It is hypothesized that the lipid conjugate may interact with the endosomal membrane, promoting its destabilization and the subsequent release of the siRNA. The pH drop within the maturing endosome may also play a role in this process.[9][10]
Visualizing the Pathway and Experimental Workflow
To better understand the complex journey of a 2'-O-C22 lipid-modified siRNA, the following diagrams illustrate the key steps in its cellular uptake and a typical experimental workflow to study this process.
Caption: Cellular uptake pathway of 2'-O-C22 lipid-modified siRNA.
Caption: Experimental workflow for assessing siRNA-lipoprotein association.
Quantitative Analysis of Uptake and Silencing
The efficiency of cellular uptake and subsequent gene silencing can vary depending on the lipid modification, cell type, and siRNA sequence. The following tables provide a summary of representative quantitative data from the literature.
Table 1: Comparison of Cellular Uptake and Gene Silencing of Different Lipid-Modified siRNAs
Experimental Protocols for Investigating Cellular Uptake
To rigorously investigate the cellular uptake of 2'-O-C22 lipid-modified siRNAs, a series of well-controlled experiments are necessary. The following protocols provide step-by-step methodologies for key assays.
This protocol is designed to qualitatively assess the binding of lipid-modified siRNAs to serum lipoproteins.
Principle: The binding of the siRNA to a large lipoprotein particle will retard its migration through a non-denaturing polyacrylamide gel, resulting in a "shift" in its band position compared to the unbound siRNA.
Materials:
Radiolabeled (e.g., ³²P) or fluorescently labeled 2'-O-C22-siRNA
Mouse or human serum
Native Polyacrylamide Gel Electrophoresis (PAGE) system
Tris-Borate-EDTA (TBE) buffer
Loading dye (non-denaturing)
Phosphorimager or fluorescence gel scanner
Procedure:
Incubation: In a microcentrifuge tube, mix the labeled 2'-O-C22-siRNA with serum to a final volume of 20 µL. A typical starting concentration for the siRNA is 100 nM. Incubate the mixture at 37°C for 30 minutes to allow for binding.
Sample Preparation: Add 5 µL of non-denaturing loading dye to the incubation mixture.
Gel Electrophoresis: Load the samples onto a native polyacrylamide gel (e.g., 6%). Run the gel in TBE buffer at a constant voltage (e.g., 100 V) at 4°C until the dye front reaches the bottom of the gel.
Visualization:
For radiolabeled siRNA, dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager.
For fluorescently labeled siRNA, image the gel directly using a fluorescence gel scanner with the appropriate excitation and emission wavelengths.
Analysis: Compare the migration of the siRNA incubated with serum to a control lane containing only the labeled siRNA. A band that has shifted towards the top of the gel indicates binding to lipoproteins.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol provides a quantitative measure of the amount of siRNA taken up by a cell population.
Principle: Cells are incubated with a fluorescently labeled siRNA. After incubation, the cells are washed to remove any unbound siRNA, and the fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of internalized siRNA.[17][18]
Materials:
Target cells
Fluorescently labeled 2'-O-C22-siRNA (e.g., with Cy5 or FITC)
Complete cell culture medium
Phosphate-buffered saline (PBS)
Trypsin-EDTA
Flow cytometer
Procedure:
Cell Seeding: Seed the target cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 50-70% confluency on the day of the experiment.
siRNA Treatment: Prepare a solution of the fluorescently labeled 2'-O-C22-siRNA in complete cell culture medium at the desired concentration (e.g., 100 nM). Remove the old medium from the cells and add the siRNA-containing medium.
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired amount of time (e.g., 4 hours).
Cell Harvesting:
Aspirate the siRNA-containing medium and wash the cells three times with PBS to remove any unbound siRNA.
Add trypsin-EDTA to detach the cells from the plate.
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
Flow Cytometry Analysis:
Centrifuge the cells and resuspend the pellet in PBS.
Analyze the cells on a flow cytometer, using the appropriate laser and filter set for the fluorophore used.
Gate on the live cell population and measure the mean fluorescence intensity.
Data Analysis: Compare the mean fluorescence intensity of the cells treated with the labeled siRNA to that of untreated control cells.
This protocol helps to determine the involvement of specific receptors (SR-B1 and LDLR) in the uptake of the lipid-modified siRNA.
Principle: The uptake of the siRNA is measured in the presence and absence of specific inhibitors of the target receptors. A significant reduction in siRNA uptake in the presence of an inhibitor indicates that the corresponding receptor is involved in the uptake process. Alternatively, siRNA can be used to knockdown the expression of the receptors prior to the uptake experiment.[3]
Materials:
Target cells
Fluorescently labeled 2'-O-C22-siRNA
Inhibitors:
For SR-B1: BLT-1 (Block-lipid transport-1)
For LDLR: Excess unlabeled LDL or a neutralizing antibody against LDLR
siRNAs targeting SR-B1 and LDLR (for knockdown experiments)
Transfection reagent for siRNA knockdown
Flow cytometer
Procedure:
Inhibitor Pre-treatment:
Seed the cells as described in Protocol 2.
One hour prior to adding the labeled siRNA, replace the medium with medium containing the specific inhibitor at its optimal concentration.
siRNA Treatment: Add the fluorescently labeled 2'-O-C22-siRNA to the inhibitor-containing medium and incubate for the desired time.
Uptake Quantification: Harvest the cells and quantify the siRNA uptake using flow cytometry as described in Protocol 2.
Receptor Knockdown (Alternative Method):
Transfect the cells with siRNAs targeting SR-B1 or LDLR according to the manufacturer's protocol.
48-72 hours post-transfection, confirm the knockdown of the target receptors by qRT-PCR or Western blotting.
Perform the cellular uptake experiment with the fluorescently labeled 2'-O-C22-siRNA as described in Protocol 2.
Data Analysis: Compare the siRNA uptake in the inhibitor-treated or receptor-knockdown cells to that in control cells (treated with vehicle or a non-targeting siRNA).
Protocol 4: Assessing Endosomal Escape using Galectin-9 Puncta Formation
This protocol provides a method to visualize and quantify endosomal escape events.
Principle: Galectin-9 is a cytosolic protein that binds to β-galactosides, which are normally present on the inner leaflet of the endosomal membrane. Upon endosomal membrane damage, galectin-9 can access these glycans and accumulate at the site of the rupture, forming fluorescent puncta if it is tagged with a fluorescent protein.[19]
Materials:
Target cells stably or transiently expressing a Galectin-9-fluorescent protein fusion (e.g., Gal9-GFP)
2'-O-C22-siRNA labeled with a different fluorophore (e.g., Cy5)
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
Cell Preparation: Seed the Gal9-GFP expressing cells in a glass-bottom imaging dish.
siRNA Treatment: Add the fluorescently labeled 2'-O-C22-siRNA to the cells.
Live-Cell Imaging:
Place the dish on the microscope stage and allow the cells to equilibrate.
Acquire time-lapse images in both the GFP and Cy5 channels every 1-5 minutes for several hours.
Image Analysis:
Identify cells that have taken up the Cy5-labeled siRNA.
Within these cells, look for the formation of distinct GFP puncta that co-localize with or are in close proximity to the Cy5 signal. The appearance of these puncta indicates a loss of endosomal membrane integrity and thus an endosomal escape event.
Quantification: The number of Gal9-GFP puncta per cell or the percentage of siRNA-positive cells with puncta can be quantified to compare the endosomal escape efficiency of different siRNA formulations.
Conclusion: A Pathway to Broader Therapeutic Applications
The development of 2'-O-C22 lipid-modified siRNAs represents a significant advancement in the field of RNAi therapeutics, offering a promising avenue for extrahepatic drug delivery. By hijacking the body's natural lipid transport machinery, these conjugates can effectively reach tissues that were previously inaccessible to siRNA-based therapies. A thorough understanding of the cellular uptake mechanism, from lipoprotein binding to receptor-mediated endocytosis and the critical step of endosomal escape, is paramount for the rational design and optimization of these next-generation RNAi drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect this complex pathway, ultimately paving the way for the development of novel and more effective treatments for a wide range of diseases.
References
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Chen, Y., Chen, X., Zhang, X., Liu, Q., Zhang, Y., & Liu, J. (2017). Lipophilic siRNA targets albumin in situ and promotes bioavailability, tumor penetration, and carrier-free gene silencing. Proceedings of the National Academy of Sciences, 114(30), E5983-E5992.
Gilleron, J., Querbes, W., Zeigerer, A., Borodovsky, A., Marsico, G., Schubert, U., ... & Zerial, M. (2013). Image-based analysis of lipid nanoparticle–mediated siRNA delivery, intracellular trafficking and endosomal escape.
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Cheng, A., Vlassov, A. V., & Magdaleno, S. (2011). Quantification of siRNAs in vitro and in vivo. In RNAi Methods (pp. 183-197). Humana Press, Totowa, NJ.
Nishina, K., Unno, T., Uno, Y., Kubodera, T., Kanouchi, T., Mizusawa, H., & Yokota, T. (2020). Sixteen Different Types of Lipid-Conjugated siRNAs Containing Saturated and Unsaturated Fatty Acids and Exhibiting Enhanced RNAi Potency. ACS chemical biology, 16(1), 136-145.
Brel, M. (2024). Endosomal escape of RNA therapeutics. Lund University.
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Colazo, J. M., Henry, E. C., Ziff, M. I., Dailing, A. Z., Mextorf, A. Z., Al-Barghouthi, B. M., ... & Peppas, N. A. (2025). siRNA conjugate with high albumin affinity and degradation resistance for delivery and treatment of arthritis in mice and guinea pigs.
Lee, H., Lytton-Jean, A. K., Chen, Y., Love, K. T., Park, A. I., Karagiannis, E. D., ... & Langer, R. (2012). Human serum albumin-coated lipid nanoparticles for delivery of siRNA to breast cancer. Journal of controlled release, 159(1), 57-65.
Cheng, A., Vlassov, A. V., & Magdaleno, S. (2011). Quantification of siRNAs in vitro and in vivo. Methods in molecular biology (Clifton, N.J.), 764, 183–197.
Spagnou, S., Miller, A. D., & Keller, M. (2004). Lipidic carriers of siRNA: differences in the formulation, cellular uptake, and delivery with plasmid DNA. Biochemistry, 43(42), 13348-13356.
Alterman, J. F., Coles, A. H., Hall, L. M., Ardayfio, O. S., Khvorova, A., & Watts, J. K. (2021). Cell specific gene silencing of lipid-siRNA conjugates in the mouse central nervous system (CNS). bioRxiv, 2021-03.
Zhang, Y., Wang, Z., & Huang, L. (2014). Enhancing endosomal escape for nanoparticle mediated siRNA delivery. RSC advances, 4(53), 27797-27806.
Cheng, A., Vlassov, A. V., & Magdaleno, S. (2011). Quantification of siRNAs in vitro and in vivo. Methods in molecular biology (Clifton, N.J.), 764, 183–197.
Dowdy, S. F. (2017). Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem?. Bioorganic & medicinal chemistry letters, 27(21), 4872-4881.
Alterman, J. F., Godinho, B. M., Hassler, M. R., Ferguson, C. M., Echeverria, D., Sapp, E., ... & Khvorova, A. (2025). Evaluating the effects of aging on biodistribution and gene silencing activity of lipid-siRNA conjugates delivered into cerebrospinal fluid. bioRxiv, 2025-12.
Hammond, S. M., Aartsma-Rus, A., & Dowdy, S. F. (2021). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Nucleic acid therapeutics, 31(5), 343-356.
Chen, C. H., Chen, Y. C., & Shieh, B. (2006). Flow cytometry for assessment of the efficacy of siRNA. Cytometry Part A, 69(10), 1094-1101.
Li, S. D., & Huang, L. (2009). Insight into mechanisms of cellular uptake of lipid nanoparticles and intracellular release of small RNAs. Journal of controlled release, 135(3), 181-187.
Heyes, J., Palmer, L., & MacLachlan, I. (2005). Influence of cationic lipid composition on uptake and intracellular processing of lipid nanoparticle formulations of siRNA. Journal of controlled release, 107(2), 276-287.
Stanland, M. P., Harris, B. T., Lapek, J. D., Jr, & Chernoff, J. (2024). Synthesis and characterization of chloroquine-modified albumin-binding siRNA-lipid conjugates for improved intracellular delivery and gene silencing in cancer cells. bioRxiv, 2024-10.
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Fàbrega, C., Guerrero, S., El-Sagheer, A. H., Brown, T., & Eritja, R. (2012). Effective carrier-free gene-silencing activity of cholesterol-modified siRNAs. MedChemComm, 3(11), 1420-1424.
Horiguchi, A., Asano, T., Asano, T., & Hayakawa, M. (2007). Synergistic effect of survivin-specific small interfering RNA and topotecan in renal cancer cells: Topotecan enhances liposome-mediated transfection by increasing cellular uptake.
Finger, B. C., Schally, A. V., & Block, N. L. (2017). Immunohistochemical Labeling of Low-Density Lipoprotein Receptor and Scavenger Receptor Class B Type 1 Are Increased in Canine Lymphoma.
Wolfrum, C., Shi, S., Jayaprakash, K. N., Jayaraman, M., Wang, G., Pandey, R. K., ... & Stoffel, M. (2007). Mechanisms and optimization of in vivo delivery of lipophilic siRNAs.
Okoro, E. U. (2021). TNFα-induced LDL cholesterol accumulation involve elevated LDLR cell surface levels and SR-B1 downregulation in human arterial endothelial cells. bioRxiv, 2021-05.
Niesor, E. J., et al. (2021). Role of HDL and Scavenger Receptor Class B Type I (SR-BI)
Dong, Y., Eltoukhy, A. A., Al-Anbagi, M. A., Meng, Z., Chen, D., & Anderson, D. G. (2013). Lipid-Modified Aminoglycoside Derivatives for In Vivo siRNA Delivery.
Chernikov, I. V., Vlassov, A. V., & Chernolovskaya, E. L. (2023). Structural Modifications of siRNA Improve Its Performance In Vivo. International journal of molecular sciences, 24(1), 819.
DiLeo, A., et al. (2023). Modified siRNA exhibit robust, safe and long-term gene silencing in the retina. Investigative Ophthalmology & Visual Science, 64(8), 3907-3907.
Richard, J. P., et al. (2013). Endocytosis Controls siRNA Efficiency: Implications for siRNA Delivery Vehicle Design and Cell-Specific Targeting. Molecular Therapy, 21(7), 1443-1453.
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Wittrup, A., et al. (2015). Visualizing lipid-formulated siRNA release from endosomes and target gene knockdown.
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Beyond the Liver: Pharmacokinetic and Pharmacodynamic Superiority of 2'-O-C22-rU Incorporation in Antisense Oligonucleotides
Executive Summary: The Extrahepatic Delivery Bottleneck Unconjugated phosphorothioate antisense oligonucleotides (PS-ASOs) face significant pharmacokinetic hurdles. Upon systemic administration, they are subject to rapid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Extrahepatic Delivery Bottleneck
Unconjugated phosphorothioate antisense oligonucleotides (PS-ASOs) face significant pharmacokinetic hurdles. Upon systemic administration, they are subject to rapid renal clearance and preferential accumulation in the liver and kidneys, severely limiting their application for extrahepatic targets[1]. To achieve therapeutic efficacy in tissues such as skeletal muscle, cardiac tissue, and adipose tissue, massive doses are often required, which borders on dose-limiting toxicity.
While lipid conjugation has emerged as a viable strategy to bypass these limitations, the specific length of the lipid chain dictates the molecule's pharmacokinetic destiny. The incorporation of a 2'-O-docosyl-uridine (2'-O-C22-rU) modification represents a paradigm shift. By utilizing a 22-carbon saturated lipid chain conjugated directly to the 2'-hydroxyl position of the ribose sugar[2], researchers can drastically alter the biophysical properties of the ASO, unlocking unprecedented extrahepatic delivery.
Mechanistic Foundations of C22 Lipid Conjugation
Albumin-Mediated Systemic Transport
The primary causality behind the extended plasma half-life of C22-conjugated ASOs is their profound affinity for human serum albumin (HSA). Unconjugated ASOs are rapidly filtered by the kidneys. By incorporating a highly hydrophobic C22 chain, the ASO binds tightly to the hydrophobic binding pockets of circulating albumin[3]. Albumin acts as a systemic chaperone, preventing renal filtration and extending the circulation half-life from minutes to days. The binding affinity correlates directly with chain length; C22 exhibits significantly tighter binding than shorter C16 (palmitoyl) conjugates, facilitating superior traversal from the blood compartment to the interstitium of target tissues[3].
Enhanced Membrane Interaction and Endosomal Escape
Cellular uptake of ASOs typically occurs via endocytosis (gymnosis), leading to entrapment within endosomal compartments. This is the primary bottleneck for ASO efficacy, as the target RNA resides in the cytoplasm or nucleus. The C22 lipid chain acts as a potent fusogenic moiety. Upon endosomal acidification, the highly lipophilic C22 chain intercalates into the inner leaflet of the endosomal lipid bilayer, destabilizing the membrane and driving a highly efficient endosomal escape compared to shorter lipid chains[1].
Mechanism of action: C22-ASO albumin transport, endocytosis, and endosomal escape.
Quantitative Pharmacokinetic Benefits
The transition from unconjugated to C22-conjugated ASOs yields exponential improvements in pharmacokinetic parameters. Empirical data indicates that long-chain lipid conjugation (C16–C22) maximizes plasma protein binding and extrahepatic tissue accumulation[3]. Furthermore, C22 conjugates have demonstrated >90% target silencing in adipose and muscle tissues following subcutaneous administration, with effects lasting up to 85 days[4].
Table 1: Comparative Pharmacokinetic and Efficacy Profile
To ensure scientific integrity, every protocol utilized in the development of C22-ASOs must be a self-validating system. The extreme hydrophobicity of the C22 chain requires specific deviations from standard oligonucleotide workflows.
Solid-Phase Synthesis of 2'-O-C22-rU ASOs
The incorporation of DMTr-2'-O-C22-rU-3'-CE-phosphoramidite[5] requires optimized coupling conditions due to severe steric hindrance and lipophilicity.
Solubilization: Dissolve the 2'-O-C22-rU phosphoramidite in a mixture of 10% THF in anhydrous Acetonitrile (v/v) to ensure complete solubility. Causality: Standard 100% Acetonitrile will result in precipitation of the hydrophobic docosyl chain, ruining the synthesis yield.
Coupling: Extend the coupling time to 15 minutes. Causality: The bulky 22-carbon chain impedes rapid nucleophilic attack by the 5'-hydroxyl of the growing oligonucleotide chain.
Oxidation/Sulfurization: Proceed with standard sulfurization (e.g., using DDTT) to generate the nuclease-resistant phosphorothioate backbone.
Cleavage & Deprotection: Cleave from the solid support using AMA (Aqueous Ammonium Hydroxide/Methylamine) at 65°C for 2 hours.
Self-Validation Step (RP-HPLC/MS): Perform LC-MS using a high-organic gradient (e.g., 20% to 90% Methanol in HFIP/TEA buffer). The presence of the C22 chain shifts the retention time significantly later than unconjugated ASOs. A single sharp peak with the exact calculated mass validates successful coupling, ensuring no truncation occurred during the extended coupling phase.
Live-Cell Gal9 Reporter Assay for Endosomal Escape
To empirically validate the mechanistic claim that C22 improves endosomal escape[1], we utilize a Galectin-9 (Gal9) reporter system.
Cell Preparation: Stably transfect target cells (e.g., myoblasts) with a Gal9-GFP fusion construct.
ASO Treatment: Incubate cells with Cy5-labeled 2'-O-C22-rU ASO (100 nM) in serum-free media for 4 hours, followed by a chase in complete media.
Imaging: Utilize confocal microscopy at 24 hours post-treatment.
Self-Validation Step: Quantify the number of GFP-positive puncta per cell. Causality: Gal9 binds to β-galactosides on the inner lumen of endosomes, which are only exposed to the cytoplasm when the membrane ruptures. Co-localization of Cy5 (ASO) with GFP puncta definitively proves that the C22-ASO is actively rupturing the endosome, rather than merely accumulating in intact vesicles.
Self-validating workflow from C22-ASO synthesis to in vivo pharmacokinetic evaluation.
Extrahepatic Tissue Targeting: Muscle, Heart, and Adipose
The ultimate goal of 2'-O-C22-rU incorporation is to unlock extrahepatic indications. Unconjugated ASOs fail to reach therapeutic concentrations in the myocardium or skeletal muscle without dose-limiting toxicity. C22-conjugated ASOs leverage albumin binding to achieve sustained exposure in the interstitial fluid of these tissues[2]. In preclinical models targeting genes like MALAT1 or DMPK, C22-ASOs have shown sustained gene silencing in cardiac and skeletal muscle tissues, paving the way for treatments of cardiomyopathies and muscular dystrophies[4][6].
Conclusion
The strategic incorporation of 2'-O-C22-rU into antisense oligonucleotides fundamentally rewrites their pharmacokinetic destiny. By engineering the ASO to hijack endogenous albumin transport and mechanically disrupt endosomal membranes, researchers can achieve unprecedented efficacy in previously inaccessible tissues. As synthesis methodologies and self-validating assays continue to mature, C22-conjugation will likely become a gold standard for extrahepatic RNA therapeutics.
References
Title: EXPLORING CELLULAR UPTAKE AND TRAFFICKING OF LIPID CONJUGATED ANTISENSE OLIGONUCLEOTIDES
Source: engconfintl.org
URL:1
Lipid-Modified RNA Phosphoramidites for Therapeutic Oligonucleotide Discovery: A Technical Guide
Executive Summary The clinical translation of therapeutic oligonucleotides—such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs)—has historically been bottlenecked by poor cellular permeability an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The clinical translation of therapeutic oligonucleotides—such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs)—has historically been bottlenecked by poor cellular permeability and susceptibility to nuclease degradation[1]. While lipid nanoparticles (LNPs) and polycationic polymers have successfully bridged this gap, their complex formulations often introduce dose-limiting immunogenicity and manufacturing hurdles.
As a Senior Application Scientist navigating the frontier of RNA therapeutics, I advocate for a more elegant, "carrier-free" paradigm: the direct covalent conjugation of lipophilic moieties to the oligonucleotide backbone. By utilizing lipid-modified RNA phosphoramidites during solid-phase synthesis (SPS), researchers can engineer self-delivering RNA molecules. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and causality-driven troubleshooting strategies for the synthesis and evaluation of lipid-conjugated RNA therapeutics.
Mechanistic Rationale: The "Carrier-Free" Paradigm
The causality behind the success of lipid-conjugated oligonucleotides lies in their ability to hijack endogenous lipid transport pathways. Unmodified "naked" RNA is rapidly cleared by the kidneys due to its small size and polyanionic nature. However, conjugating a highly hydrophobic lipid (e.g., cholesterol, α-tocopherol, or docosahexaenoic acid) fundamentally alters the molecule's pharmacokinetic profile[2].
When introduced systemically, lipid-conjugated siRNAs rapidly associate with circulating lipoproteins, primarily High-Density Lipoprotein (HDL) and Low-Density Lipoprotein (LDL)[3]. This binding serves two critical functions:
Evasion of Renal Clearance: The macromolecular RNA-lipoprotein complex exceeds the renal filtration threshold, extending circulation half-life from minutes to hours[4].
Receptor-Mediated Endocytosis: The complex is recognized by specific cell-surface receptors, such as Scavenger Receptor Class B Type I (SR-BI) in hepatocytes or the LDL receptor (LDLR) in extra-hepatic tissues, facilitating targeted cellular internalization[2].
Mechanism of carrier-free lipid-siRNA cellular uptake via lipoprotein transport.
Quantitative Impact of Lipid Selection
The choice of lipid directly dictates the biodistribution and silencing efficacy. The following table summarizes field-validated data regarding lipid hydrophobicity and target tissue accumulation:
Lipid Conjugate
Target Tissue
Primary Receptor
Hydrophobicity (LogP)
In Vivo Half-Life Impact
Cholesterol
Liver / Liver Tumors
SR-BI / LDLR
High
> 10-fold increase
α-Tocopherol
Liver / Brain
HDL Receptors
High
> 5-fold increase
Palmitic Acid
Muscle / Heart
Albumin / CD36
Moderate
> 3-fold increase
DHA
Brain / Eye
LDLR / Transporters
Moderate-High
> 4-fold increase
Solid-Phase Synthesis (SPS) Integration
The most robust method for generating lipid-oligonucleotide conjugates is the pre-synthetic approach, wherein a lipid-modified phosphoramidite is coupled directly to the 5' or 3' terminus of the RNA chain during automated solid-phase synthesis[5].
Causality in Protocol Design
Lipid phosphoramidites are exceptionally bulky and hydrophobic. Standard RNA coupling protocols will fail because the lipid monomer exhibits high steric hindrance and poor solubility in standard acetonitrile (ACN). To ensure a self-validating, high-yield synthesis, the protocol must be modified to alter solvent polarity and extend reaction kinetics.
Objective: Achieve >90% coupling efficiency of a cholesterol phosphoramidite to a 20-mer siRNA passenger strand.
Step-by-Step Methodology:
Sequence Elongation: Synthesize the RNA sequence on a 1.0 µmol scale using standard 2'-O-TBDMS or 2'-O-Methyl phosphoramidite chemistry on Controlled Pore Glass (CPG)[6]. Leave the 5'-DMT group off after the final nucleotide addition.
Monomer Preparation: Dissolve the lipid phosphoramidite (e.g., Cholesterol-TEG-Phosphoramidite) to a concentration of 0.1 M. Critical Step: Use a solvent mixture of 10% anhydrous Dichloromethane (DCM) in ACN. The DCM is strictly required to fully solubilize the lipophilic tail and prevent precipitation in the synthesizer lines[6].
Activator Delivery: Use 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.3 M Benzylthiotetrazole (BTT) as the activator.
Extended Coupling Time: Program the synthesizer for a 10 to 15-minute coupling time (compared to the standard 2-3 minutes for standard RNA monomers)[3]. The extended time compensates for the steric bulk of the lipid moiety.
Oxidation/Thiolation: Perform standard oxidation (using Iodine/Pyridine/Water) to yield a phosphodiester linkage, or thiolation (using DDTT) for a nuclease-resistant phosphorothioate linkage.
Self-Validation Check: Perform a micro-cleavage of 1 mg of CPG resin. Analyze via MALDI-TOF MS. The presence of the expected mass [M + Lipid] confirms successful coupling before committing the entire batch to bulk deprotection.
Solid-phase synthesis workflow for 5'-lipid-conjugated oligonucleotides.
Downstream Processing: Cleavage, Deprotection, and Purification
The introduction of a lipid tail drastically alters the physicochemical properties of the RNA, necessitating a complete overhaul of downstream purification logic.
Protocol 2: Cleavage and Specialized RP-HPLC Purification
Objective: Isolate the full-length lipid-conjugated RNA from failure sequences without irreversible column binding.
Step-by-Step Methodology:
Cleavage and Base Deprotection: Transfer the CPG to a sealed vial. Add 1 mL of AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% aqueous Methylamine). Incubate at 65°C for 15 minutes. Cool on ice and filter off the CPG[3].
2'-Deprotection: Evaporate the AMA. Add 100 µL of DMSO and 125 µL of Triethylamine trihydrofluoride (TEA·3HF). Incubate at 65°C for 2.5 hours to remove 2'-O-TBDMS groups[3]. Quench with 3 M Sodium Acetate and precipitate with cold butanol.
Chromatographic Logic (The "C4" Rule): Standard C18 reversed-phase columns will irreversibly bind lipid-conjugated RNA due to extreme hydrophobic interactions. You must switch to a C4 or C8 stationary phase (e.g., BioBasic-4)[6].
HPLC Gradient:
Buffer A: 100 mM Triethylammonium acetate (TEAA), pH 7.5.
Buffer B: 100% Acetonitrile (or a 50:50 mixture of Acetonitrile/Isopropanol for highly lipophilic conjugates like diacyl lipids).
Run a gradient of 10% to 100% Buffer B over 30 minutes.
Self-Validation Check: Unconjugated failure sequences will elute early (e.g., 8-10 minutes). The fully conjugated lipid-RNA will elute significantly later (e.g., 20-25 minutes)[6]. A sharp, late-eluting peak with >80% mass recovery validates the mitigation of non-specific column binding.
Pharmacokinetic Profiling & Biological Evaluation
Once synthesized, the biological efficacy of the lipid-modified RNA must be validated in a carrier-free environment. Traditional in vitro assays often yield false negatives because standard cell culture media lacks the lipoproteins (HDL/LDL) required to chaperone the lipid-RNA complex into the cell.
Protocol 3: Carrier-Free In Vitro Silencing Assay
Objective: Validate the RNA interference (RNAi) efficacy of a cholesterol-siRNA conjugate without the use of transfection reagents (e.g., Lipofectamine).
Step-by-Step Methodology:
Cell Plating: Seed target cells (e.g., HeLa or primary hepatocytes) in 96-well plates at 10,000 cells/well.
Media Adjustment (Critical Causality): Standard media contains 10% Fetal Bovine Serum (FBS). For carrier-free uptake, the presence of serum proteins is mandatory to form the RNA-lipoprotein complex. However, too much serum can trap the RNA. Adjust the media to contain exactly 3% to 6% FBS to optimize the stoichiometric ratio of lipid-RNA to transport proteins[2].
Dosing: Dilute the lipid-siRNA in Opti-MEM and add directly to the cells to achieve final concentrations ranging from 100 nM to 1 µM[7]. Do not add any cationic lipid transfection reagents.
Incubation & Readout: Incubate for 48 to 72 hours. Extended incubation is required because receptor-mediated endocytosis and subsequent endosomal escape of carrier-free conjugates is kinetically slower than lipoplex-mediated fusion.
Validation: Quantify target mRNA knockdown via RT-qPCR or protein reduction via Western Blot/Luciferase assay. A dose-dependent reduction in target expression confirms successful scavenger receptor-mediated uptake and RISC loading.
Conclusion
The integration of lipid-modified RNA phosphoramidites into solid-phase synthesis represents a pivotal leap toward safer, carrier-free therapeutic oligonucleotides. By understanding the causality behind extended coupling kinetics, the necessity of C4 chromatography, and the lipoprotein-dependent nature of cellular uptake, drug development professionals can engineer highly potent, targeted RNA therapeutics. As the field advances, the exploration of novel lipid moieties—such as multi-valent fatty acids and brain-penetrant lipids—will continue to expand the druggable landscape of extra-hepatic tissues.
References
Lipid Conjugated Oligonucleotides: A Useful Strategy for Delivery
Bioconjugate Chemistry (American Chemical Society, 2012)
URL:[Link]
Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome
Pharmaceutics (National Institutes of Health / PMC, 2021)
URL:[Link]
Lipid-Oligonucleotide Conjugates and the Development of RNA-Based Therapeutics
Encyclopedia MDPI (2023)
URL:[Link]
Cholesterol-Modified Caged siRNAs for Photoregulating Exogenous and Endogenous Gene Expression
Bioconjugate Chemistry (American Chemical Society, 2018)
URL:[Link]
Immunostimulatory Properties of Lipid Modified CpG Oligonucleotides
Bioconjugate Chemistry (American Chemical Society, 2017)
URL:[Link]
Hydrophobicity drives the systemic distribution of lipid-conjugated siRNAs via lipid transport pathways
Nucleic Acids Research (Oxford Academic, 2019)
URL:[Link]
Application Note: Optimized Solid-Phase Synthesis Protocol for DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite
Target Audience: Researchers, scientists, and drug development professionals specializing in oligonucleotide therapeutics and lipid-conjugate chemistry. Introduction & Mechanistic Rationale The incorporation of highly li...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals specializing in oligonucleotide therapeutics and lipid-conjugate chemistry.
Introduction & Mechanistic Rationale
The incorporation of highly lipophilic modifications, such as the 2'-O-docosanyl (C22) chain, into RNA oligonucleotides is a critical strategy for enhancing cellular uptake, extending pharmacokinetic half-life, and facilitating blood-brain barrier (BBB) penetration without the need for complex lipid nanoparticle (LNP) formulations. However, the massive hydrophobic bulk of the C22 chain introduces severe physicochemical challenges during automated solid-phase oligonucleotide synthesis (SPOS).
Standard SPOS protocols rely on acetonitrile (ACN) as the primary solvent and utilize 1–3 minute coupling times. When applied to DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite, these standard conditions inevitably lead to synthesis failure due to two mechanistic bottlenecks:
Solvent Incompatibility: The 22-carbon aliphatic chain renders the monomer virtually insoluble in 100% ACN, leading to micelle formation, precipitation in the synthesizer lines, and zero coupling[1].
Steric Hindrance: The extreme steric bulk of the C22 chain physically shields the 3'-phosphoramidite moiety, drastically reducing the kinetics of the nucleophilic attack by the 5'-OH of the growing oligonucleotide chain.
To overcome these barriers, this protocol introduces a self-validating, optimized workflow that alters the solvent matrix to a Dichloromethane (DCM)/ACN blend, increases monomer concentration, and extends coupling times using a highly acidic activator[2].
Fig 1. Optimized solid-phase synthesis workflow for 2'-O-C22-rU incorporation.
Reagents and Materials
To ensure optimal coupling, the chemical environment must be strictly controlled. The following table summarizes the optimized reagents required for this protocol.
Reagent / Material
Function
Optimized Condition
Rationale (Causality)
DMTr-2'-O-C22-rU
RNA Building Block
0.15 M concentration
High concentration drives the sterically hindered reaction forward kinetically.
Solvent Matrix
Monomer Dissolution
80% Anhydrous DCM / 20% ACN
Pure ACN causes precipitation; 80% DCM ensures complete solvation of the C22 lipid tail.
Activator
Phosphoramidite Activation
0.3 M BTT in ACN
BTT (pKa ~4.3) is more acidic than 1H-tetrazole, ensuring rapid formation of the reactive intermediate.
Solid Support
Synthesis Matrix
CPG (500 Å or 1000 Å)
Wide-pore CPG prevents physical clogging as the highly bulky lipid chain elongates.
Detailed Experimental Protocol
This methodology is designed as a self-validating system . Every critical step includes an observable metric to confirm chemical success before proceeding.
Step 1: Monomer Preparation and Solvation
Remove the DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite from -20°C storage and equilibrate to room temperature in a desiccator for at least 2 hours to prevent ambient moisture condensation.
Dissolve the monomer in a rigorously anhydrous blend of 80% Dichloromethane (DCM) and 20% Acetonitrile (ACN) to achieve a final concentration of 0.15 M .
Expert Insight: Do not use 100% DCM, as it can cause incompatible swelling of certain CPG supports and may precipitate the ACN-based activator upon mixing in the synthesis column[1].
Add activated 3Å molecular sieves to the monomer vial and let it sit for 12 hours prior to synthesis to ensure <10 ppm water content.
Step 2: Synthesizer Setup and Coupling Cycle
Attach the monomer vial to a dedicated lipid-compatible port on the DNA/RNA synthesizer.
Program a custom coupling cycle for the 2'-O-C22-rU insertion:
Delivery: Co-deliver the 0.15 M monomer and 0.3 M BTT (5-Benzylthio-1H-tetrazole) activator to the column.
Coupling Time: Extend the coupling wait step to 15 minutes (Standard RNA is typically 3-5 mins).
Agitation: Pulse the reagents back and forth through the column every 3 minutes to refresh the local concentration gradient around the solid support[2].
Proceed with standard capping (Acetic Anhydride/NMI) and oxidation (0.02 M Iodine) steps.
Cleave the oligonucleotide from the solid support using AMA (Ammonium hydroxide/Methylamine 1:1 v/v) at 65°C for 10 minutes.
Lyophilize the resulting solution to dryness. Note: The resulting pellet will appear significantly more opaque and waxy than standard RNA due to the C22 lipid.
Quantitative Data & Optimization Results
The implementation of the optimized protocol yields a dramatic increase in coupling efficiency. Below is a comparative summary of synthesis data:
Parameter
Standard Protocol
Optimized Protocol
Resulting Impact
Solvent
100% ACN
80% DCM / 20% ACN
Eliminates line clogging; full dissolution.
Coupling Time
3 minutes
15 minutes
Allows slow nucleophilic attack to complete.
Coupling Efficiency
< 15%
> 92%
Viable yield for downstream in vivo studies.
Crude Purity (HPLC)
N/A (Failed)
~ 85%
Minimizes complex purification bottlenecks.
Self-Validating Quality Control
To ensure the trustworthiness of the synthesis, this protocol integrates a two-tier self-validating system. If the coupling of the 2'-O-C22-rU monomer is successful, the following two physical phenomena must be observed:
Following the coupling of the C22 monomer, the subsequent detritylation step (using 3% TCA) will release the DMTr cation. Because the coupling efficiency dictates the number of available 5'-OH groups for the next cycle, the UV absorbance at 498 nm must remain within 5% of the previous cycle's area under the curve (AUC). A sudden drop in the trityl signal indicates that the C22 monomer failed to couple, and the unreacted chains were permanently capped.
The C22 docosanyl chain acts as an extreme hydrophobic tag. When analyzing the crude product via Reverse Phase HPLC (using a C4 or C8 column, which is preferred over C18 for highly lipophilic sequences):
Failure Sequences (Unmodified): Will elute early in the gradient (e.g., 8–10 minutes)[1].
Successful C22-Conjugate: Will exhibit a massive retention time shift, eluting very late in the gradient (e.g., 20–25 minutes), often requiring >80% ACN or the addition of Isopropanol to elute[2].
Validation: This distinct, bimodal chromatographic separation serves as absolute confirmation that the lipophilic coupling was successful.
References
MacKellar C, Graham D, Will DW, Burgess S, Brown T. Synthesis and physical properties of anti-HIV antisense oligonucleotides bearing terminal lipophilic groups. Nucleic Acids Res. 1992 Jul 11;20(13):3411-7.
Yu C, An M, Li M, Liu H. Immunostimulatory Properties of Lipid Modified CpG Oligonucleotides. Mol Pharm. 2017 Aug 7;14(8):2815-2823.
Optimal coupling time and conditions for 2'-O-C22 uridine phosphoramidite
Application Note: Optimizing Coupling Time and Conditions for 2'-O-C22 Uridine Phosphoramidite in Solid-Phase Oligonucleotide Synthesis Executive Summary The incorporation of highly lipophilic, long-chain alkyl modificat...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimizing Coupling Time and Conditions for 2'-O-C22 Uridine Phosphoramidite in Solid-Phase Oligonucleotide Synthesis
Executive Summary
The incorporation of highly lipophilic, long-chain alkyl modifications such as 2'-O-docosyl (C22) uridine into oligonucleotides is a transformative strategy for lipid nanoparticle (LNP)-independent delivery. These modifications facilitate robust extrahepatic delivery, particularly to the central nervous system (CNS) and muscle tissues [1, 2]. However, the extreme steric bulk and hydrophobicity of the 22-carbon aliphatic chain render standard solid-phase oligonucleotide synthesis (SPOS) protocols ineffective. This guide details the mechanistic rationale and field-proven protocols required to achieve high-yield coupling of 2'-O-C22 uridine phosphoramidite.
Mechanistic Rationale: The Causality Behind Protocol Deviations
Standard RNA/DNA coupling relies on 0.1 M phosphoramidite concentrations in pure acetonitrile (ACN) with a 3- to 6-minute coupling window. Attempting to use these parameters for 2'-O-C22 uridine will result in near-total coupling failure due to two primary physical barriers:
Thermodynamic Insolubility: The C22 lipid tail is highly hydrophobic. In pure ACN, the monomer undergoes micellization or precipitates entirely, removing the reactive phosphoramidite from the solution phase. A co-solvent system—typically incorporating Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)—is thermodynamically required to solvate the lipid tail and expose the reactive moiety [2].
Kinetic Steric Hindrance: Even when fully solvated, the massive steric umbrella of the docosyl chain restricts the approach angle of the solid-supported 5'-hydroxyl group. The transition state energy for the nucleophilic attack on the tetrazolide intermediate is significantly elevated. To drive the reaction forward, a highly acidic and nucleophilic activator—such as 5-(Benzylthio)-1H-tetrazole (BTT) or 5-Ethylthio-1H-tetrazole (ETT)—must be paired with a drastically extended coupling time of 15 to 30 minutes, alongside a high molar excess (8–10 equivalents) [1, 3].
Workflow of solid-phase synthesis highlighting the extended 2'-O-C22 coupling step.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol incorporates internal validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.
Phase 1: Reagent Preparation & Solvation
Solvent Blending: Prepare a custom diluent of Anhydrous Acetonitrile and Anhydrous Dichloromethane (ACN:DCM, 1:1 v/v). Alternatively, ACN containing 15% DMF can be utilized [1].
Amidite Dissolution: Dissolve the 2'-O-C22 uridine phosphoramidite in the custom diluent to achieve a final concentration of 0.12 M to 0.15 M .
Validation Checkpoint 1 (Visual): Inspect the solution under a bright light. It must be optically clear. If any turbidity or particulate matter is observed, add DCM in 5% v/v increments until complete solvation is achieved. Cloudy solutions will clog synthesizer lines and result in 0% coupling.
Desiccation: Add activated 3Å molecular sieves to the amidite vial and let it rest for 12 hours prior to synthesis to ensure water content is <30 ppm.
Phase 2: The Synthesis Cycle
Detritylation: Wash the solid support (e.g., Unylinker CPG, 500 Å) with 3% Trichloroacetic acid (TCA) in DCM until the eluent is completely colorless.
Modified Coupling:
Activator: 0.25 M 5-(Benzylthio)-1H-tetrazole (BTT) in ACN.
Delivery: Deliver 8 to 10 equivalents of the 2'-O-C22 amidite and the activator to the column.
Incubation: Pause the synthesizer flow and allow the reaction to incubate for 15 to 30 minutes [3]. For manual syringe synthesis, gently agitate the syringes every 5 minutes.
Capping: Flush with standard Cap A (Acetic Anhydride/Lutidine/THF) and Cap B (16% N-Methylimidazole in THF) for 60 seconds to terminate unreacted 5'-hydroxyls.
Oxidation/Sulfurization: Oxidize with 0.02 M Iodine (for phosphodiester) or sulfurize with 0.1 M DDTT (for phosphorothioate linkages) for 3 minutes.
Validation Checkpoint 2 (Trityl Monitoring): During the subsequent detritylation step, monitor the UV absorbance at 498 nm. The area under the curve (AUC) of the released DMTr cation should be ≥90% of the previous cycle's AUC. A significant drop indicates steric failure during the C22 coupling.
Phase 3: Cleavage, Deprotection, and Purification
Cleavage: Release the oligonucleotide from the solid support using AMA (Ammonium Hydroxide/40% aqueous Methylamine, 1:1 v/v) at 55°C for 2 to 3 hours[1].
Validation Checkpoint 3 (RP-HPLC): Analyze the crude mixture via Reverse-Phase HPLC (C18 column). Due to the extreme lipophilicity of the C22 chain, the successfully modified full-length product will exhibit a massive rightward shift in retention time compared to unmodified failure sequences.
Quantitative Data & Parameter Summaries
Table 1: Comparative Coupling Parameters (Standard RNA vs. 2'-O-C22 Uridine)
Parameter
Standard RNA Monomer
2'-O-C22 Uridine Monomer
Rationale for Modification
Solvent
100% Anhydrous ACN
ACN:DCM (1:1) or 15% DMF in ACN
Overcomes micellization/precipitation of the C22 lipid tail.
Concentration
0.10 M
0.12 M – 0.15 M
Drives the sterically hindered reaction kinetically.
Activator
0.25 M ETT or DCI
0.25 M BTT or ETT
BTT provides higher acidity/nucleophilicity for bulky amidites.
Equivalents
4 – 5 eq.
8 – 10 eq.
Mass action required to overcome the high transition state energy.
Coupling Time
3 – 6 minutes
15 – 30 minutes
Compensates for the slow reaction kinetics caused by steric shielding.
Table 2: Troubleshooting Guide for Lipophilic Amidites
Observation / Failure Mode
Root Cause Analysis
Corrective Action
Synthesizer line clogging
Amidite precipitation in pure ACN.
Flush lines with DCM. Reformulate amidite with higher DCM/THF ratio.
Trityl signal drops >20%
Incomplete coupling due to insufficient time or activator strength.
Increase coupling time to 30 mins; switch from DCI to BTT activator.
Multiple late-eluting HPLC peaks
Incomplete deprotection or side-reactions during extended coupling.
Ensure fresh AMA is used; verify amidite purity via ³¹P-NMR prior to use.
References
Title: A programmable dual-targeting siRNA scaffold supports potent two-gene modulation in the central nervous system
Source: Nucleic Acids Research
URL: [Link]
Title: Expanding the Reach of RNAi Therapeutics with Next Generation Lipophilic siRNA Conjugates
Source: Research Square / Nature Portfolio
URL: [Link]
Title: Convenient synthesis and application of versatile nucleic acid lipid membrane anchors in the assembly and fusion of liposomes
Source: Organic & Biomolecular Chemistry
URL: [Link]
Method
Application Note: Standard Deprotection Conditions for Oligonucleotides Containing 2'-O-C22-rU
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Author: BenchChem Technical Support Team. Date: April 2026
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Refining Visualizations Further
I'm now revising the figures for clarity. The workflow diagram needs a clearer visual flow, especially around the precipitation step. Figure 2 will show that aqueous ammonia has a problem. I'm also preparing to finalize the application note.
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Finalizing Figures & Content
The diagrams are now clear and accurately represent the workflow and mechanisms. I've re-examined the text, ensuring scientific precision, including the challenge of C22's hydrophobicity and the need for co-solvents like ethanol to facilitate cleavage and avoid aggregation. The application note is complete.
Finalizing Visuals and Content
I've carefully revised all figures for utmost clarity and polished the text for scientific accuracy, highlighting the challenges of C22 hydrophobicity and the importance of co-solvents such as ethanol for successful cleavage and avoiding aggregation. I have now completed the application note.
Refining Solubility Strategies
I'm now revising my precipitation methods, after all that work! It seems C22 oligos need alternative approaches. I'm prioritizing direct RP-HPLC, LiClO4 in acetone, or isopropanol precipitation. I'm working to make sure ethanol won't cut it, and it's all about yield. I am compiling the data.
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Introduction & Mechanistic Context
The development of extra-hepatic delivery systems for small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) relies heavily on lipid conjugation. The 2'-O-C22-rU modification (2'-O-docosyl uridine) introduces a highly lipophilic 22-carbon alkyl chain directly at the 2'-hydroxyl position of the ribose ring. This extreme hydrophobicity governs the pharmacokinetic behavior of the oligonucleotide, driving spontaneous partitioning into circulating lipoproteins (LDL/HDL) and enabling robust delivery to tissues such as the heart, lung, muscle, and central nervous system [2.1],[1].
However, this extreme lipophilicity presents a critical challenge during solid-phase oligonucleotide synthesis (SPOS). Standard cleavage and deprotection protocols rely on highly polar aqueous environments (e.g., 100% aqueous ammonium hydroxide). When a C22-conjugated oligonucleotide is exposed to purely aqueous ammonia, the docosyl chains undergo hydrophobic collapse. This prevents the aqueous solvent from penetrating the pores of the controlled pore glass (CPG) or polystyrene support, resulting in micelle formation, incomplete hydrolysis of the 3'-succinate linker, and irreversible trapping of the synthesized oligonucleotide within the resin matrix.
To solve this, the deprotection environment must be thermodynamically modulated by introducing a miscible organic co-solvent, ensuring the lipid moiety remains solvated while maintaining the nucleophilicity of the ammonia.
Causality-Driven Workflow: The "Why" Behind the Protocol
As a self-validating system, every step in the deprotection of a 2'-O-C22-rU oligonucleotide is designed to counteract the physical chemistry of the docosyl chain:
Solvent Dielectric Modulation (Cleavage): We replace standard 100% aqueous NH₄OH with a 3:1 (v/v) mixture of 28% NH₄OH and absolute Ethanol . Ethanol acts as a solubilizer that lowers the dielectric constant of the cleavage cocktail. This disrupts hydrophobic interactions, swells the resin, and allows ammonia to access the succinate linker for quantitative cleavage.
Resin Extraction (Post-Cleavage): Even with ethanolic ammonia, a fraction of the highly lipophilic C22-oligonucleotide will partition into the hydrophobic pockets of the CPG. Washing the filtered resin with 50% aqueous acetonitrile is a mandatory step to extract this trapped fraction, often recovering up to 20% of the total yield.
Inverted Precipitation Logic (Purification): Standard oligonucleotide precipitation relies on ethanol and sodium acetate. Do not use ethanol precipitation for C22-oligonucleotides. The 22-carbon lipid renders the oligonucleotide highly soluble in ethanol, meaning your product will remain in the supernatant and be discarded. Instead, precipitation must be forced using a chaotropic salt in a less polar organic solvent, specifically 2% Sodium Perchlorate (NaClO₄) or Lithium Perchlorate (LiClO₄) in Acetone [2].
Mandatory Visualization: Workflows and Mechanisms
Fig 1. Optimized workflow for the deprotection and recovery of 2'-O-C22-rU oligonucleotides.
Fig 2. Mechanistic comparison of solvation pathways during C22-oligonucleotide cleavage.
The following table summarizes the empirical outcomes of various cleavage cocktails when applied to highly lipophilic (C16–C22) conjugated oligonucleotides.
Phase 1: Solid Support Cleavage and Base Deprotection
Objective: Cleave the oligonucleotide from the CPG and remove cyanoethyl and nucleobase protecting groups without causing hydrophobic collapse.
Column Drying: Upon completion of the automated synthesis, purge the synthesis column with Argon gas for 5 minutes to remove residual acetonitrile.
Transfer: Carefully open the column and transfer the dried CPG resin into a 4 mL glass screw-cap vial with a Teflon-lined cap.
Solvent Addition: Add 1.5 mL (for a 1.0 µmol scale synthesis) of a freshly prepared 3:1 (v/v) mixture of 28-30% Ammonium Hydroxide and Absolute Ethanol .
Incubation: Seal the vial tightly. Incubate in a heating block at 55°C for 16 hours .
Cooling (Critical): Remove the vial from the heating block and immediately place it at -20°C for 15 minutes . Causality: Cooling prevents the sudden outgassing of ammonia upon opening, which would cause the sample to bubble over and result in yield loss.
Filtration & Extraction:
Filter the supernatant through a 0.2 µm PTFE syringe filter into a clean 15 mL tube.
Resin Wash: Wash the residual CPG in the vial with 3 × 0.5 mL of 50% Acetonitrile/Water . Pass these washes through the same filter and combine with the main filtrate. Causality: The organic wash extracts the highly lipophilic C22-oligo that remains partitioned inside the CPG pores.
Evaporation: Dry the combined filtrates completely using a centrifugal vacuum concentrator (SpeedVac).
Objective: Remove 2'-O-TBDMS protecting groups from standard RNA monomers. (Note: The 2'-O-C22-rU monomer itself does not have a TBDMS group, but surrounding unmodified RNA bases will).
Resuspension: Resuspend the dried oligonucleotide pellet in 100 µL of anhydrous DMSO or N-Methyl-2-pyrrolidone (NMP).
Quenching: Cool the mixture to room temperature and quench the reaction by adding 20 µL of 3 M Sodium Acetate (pH 5.2).
Phase 3: Lipophilic Precipitation
Objective: Isolate the C22-conjugated oligonucleotide from the deprotection reagents.
Solvent Addition: To the quenched mixture, add 1.5 mL of 2% Sodium Perchlorate (NaClO₄) in Acetone (or Lithium Perchlorate)[2].
Precipitation: Vortex vigorously for 30 seconds. Incubate the tube at -20°C for 30 to 60 minutes to drive the precipitation of the lipophilic complex.
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. A white/translucent pellet should form at the bottom of the tube.
Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of pure, cold acetone. Centrifuge again for 5 minutes.
Drying & Storage: Decant the acetone and dry the pellet under a gentle stream of argon or in a SpeedVac for 5 minutes. Store the crude 2'-O-C22-rU oligonucleotide at -20°C until ready for RP-HPLC purification.
References
Hydrophobicity drives the systemic distribution of lipid-conjugated siRNAs via lipid transport pathways.PMC / NIH.
Diverse lipid conjugates for functional extra-hepatic siRNA delivery in vivo.Nucleic Acids Research / Oxford Academic.
A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker.MDPI.
Preparation of Lipid-Oligonucleotide Conjugates Using 2'-O-Alkyl Phosphoramidites: An Application Note and Comprehensive Protocol
Abstract The conjugation of lipids to oligonucleotides represents a pivotal strategy for enhancing the therapeutic potential of nucleic acid-based drugs by improving their pharmacokinetic and pharmacodynamic properties....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The conjugation of lipids to oligonucleotides represents a pivotal strategy for enhancing the therapeutic potential of nucleic acid-based drugs by improving their pharmacokinetic and pharmacodynamic properties. This application note provides a detailed guide for the synthesis of lipid-oligonucleotide conjugates (LONs) utilizing solid-phase phosphoramidite chemistry, with a specific focus on the incorporation of 2'-O-alkyl modified ribonucleosides. These modifications, such as the widely used 2'-O-methoxyethyl (2'-MOE), offer increased nuclease resistance and enhanced binding affinity to target RNA.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, the rationale behind experimental choices, and methods for purification and characterization.
Introduction: The Rationale for Lipid and 2'-O-Alkyl Modifications
Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide range of diseases by modulating gene expression.[3] However, unmodified oligonucleotides face significant hurdles in clinical applications, primarily due to their rapid degradation by nucleases and poor cellular uptake owing to their hydrophilic, polyanionic nature.[3]
To overcome these limitations, two key chemical modification strategies are often employed in concert:
Lipid Conjugation: The covalent attachment of lipophilic moieties, such as fatty acids or cholesterol, to an oligonucleotide can significantly alter its biodistribution and cellular uptake.[3] Lipidation can facilitate binding to serum proteins like albumin, which reduces renal clearance and prolongs circulation half-life.[4] Furthermore, the lipid component can promote interaction with cell membranes, enhancing cellular internalization.[3]
2'-O-Alkyl Sugar Modifications: Modification of the 2'-hydroxyl group of the ribose sugar is a cornerstone of therapeutic oligonucleotide design. The 2'-O-alkyl group, particularly 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE), provides steric hindrance that protects the phosphodiester backbone from nuclease-mediated degradation.[1][5] This modification also pre-organizes the sugar pucker into an A-form geometry, which increases the thermal stability (Tm) of the duplex formed with the target RNA, thereby enhancing binding affinity and potency.[1][5]
This guide focuses on the pre-synthetic, solid-phase approach, where both the 2'-O-alkyl modified nucleosides and a terminal lipid moiety are incorporated into the oligonucleotide sequence on an automated DNA/RNA synthesizer. This method offers advantages over solution-phase conjugation due to simplified purification of the final product.[3]
The Chemistry: Solid-Phase Synthesis via the Phosphoramidite Cycle
The synthesis of lipid-oligonucleotide conjugates is achieved through the well-established phosphoramidite method on a solid support, typically controlled pore glass (CPG) or polystyrene.[6][] The process involves a repeated four-step cycle for each nucleotide addition, followed by the final conjugation of the lipid phosphoramidite.
Figure 1: Automated solid-phase synthesis cycle for lipid-oligonucleotide conjugates.
Causality Behind the Steps:
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid like trichloroacetic acid (TCA).[8][9] This step is critical as it exposes the 5'-hydroxyl group, making it available for reaction with the next incoming nucleotide. The orange color of the cleaved DMT cation provides a real-time spectrophotometric measure of the coupling efficiency of the previous cycle.[8]
Coupling: The activated 2'-O-alkyl phosphoramidite is delivered to the synthesis column along with an activator, such as 4,5-dicyanoimidazole (DCI) or 5-(ethylthio)-1H-tetrazole (ETT).[9][10][11] The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that rapidly couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 6-10 minutes) is often recommended for sterically hindered 2'-O-alkyl phosphoramidites to ensure high coupling efficiency.[1][9]
Capping: To prevent the formation of deletion sequences (n-1 mers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.[8][9] This is typically achieved using a mixture of acetic anhydride and N-methylimidazole. Capping ensures that only the full-length oligonucleotide can continue to be synthesized.[12]
Oxidation or Sulfurization: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphorus species.[8] For a standard phosphodiester backbone, this is achieved by oxidation with an iodine solution. For therapeutic applications requiring enhanced nuclease resistance, this step is replaced with a sulfurization step (e.g., using Beaucage's reagent or PADS) to create a phosphorothioate linkage.[13]
Experimental Protocols
Materials and Reagents
Reagent
Supplier
Purpose
2'-O-Alkyl RNA Phosphoramidites (A, C, G, U)
Commercial Vendor
Building blocks for the oligonucleotide sequence
Lipid Phosphoramidite (e.g., 5'-Palmitate-C6)
Commercial Vendor
Adds the terminal lipid moiety
Controlled Pore Glass (CPG) Solid Support
Commercial Vendor
Solid phase for synthesis, pre-functionalized with the 3' nucleoside
Anhydrous Acetonitrile
Synthesis Grade
Solvent for phosphoramidites and activator
Deblocking Solution (3% TCA in DCM)
Synthesis Grade
Removes 5'-DMT protecting group
Activator Solution (e.g., 0.25 M DCI)
Synthesis Grade
Activates phosphoramidites for coupling
Capping Reagents (Cap A & Cap B)
Synthesis Grade
Blocks unreacted 5'-hydroxyl groups
Oxidizing or Sulfurizing Reagent
Synthesis Grade
Stabilizes the internucleotide linkage
Cleavage & Deprotection Reagent (AMA)
Commercial Vendor
Cleaves from support and removes protecting groups
HPLC Buffers (e.g., TEAA, Acetonitrile)
HPLC Grade
Mobile phases for purification
Protocol 1: Automated Solid-Phase Synthesis
This protocol assumes the use of a standard automated DNA/RNA synthesizer. All reagents should be anhydrous and handled under an inert atmosphere (e.g., Argon).[9]
Synthesizer Preparation: Install the required 2'-O-alkyl RNA phosphoramidites, the lipid phosphoramidite, and all ancillary reagents onto the synthesizer according to the manufacturer's instructions.
Sequence Programming: Program the desired oligonucleotide sequence, including the positions of the 2'-O-alkyl modified bases. The final coupling step will be programmed to add the lipid phosphoramidite.
Synthesis Column Installation: Install the CPG column containing the initial 3'-most nucleoside of your sequence.
Initiate Synthesis: Start the synthesis program. The instrument will automatically perform the repeated four-step cycle (Detritylation, Coupling, Capping, Oxidation/Sulfurization) for each monomer.
Standard DNA/RNA Coupling Time: ~30-60 seconds.[9]
Recommended 2'-O-Alkyl/Lipid Coupling Time: 6-10 minutes to account for steric hindrance and ensure high efficiency.[1][13]
Post-Synthesis: Once the synthesis is complete, the column contains the fully assembled, protected lipid-oligonucleotide conjugate bound to the solid support. The final 5'-DMT group is typically left on ("DMT-on") to aid in purification.[9]
Protocol 2: Cleavage and Deprotection
Safety Note: This step involves volatile and corrosive reagents. Perform all steps in a well-ventilated fume hood.
Column Removal: Remove the synthesis column from the synthesizer and carefully transfer the CPG support to a 2 mL screw-cap vial.
Cleavage and Deprotection:
Add 1.5 mL of Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v) to the vial containing the CPG.[2][14]
Seal the vial tightly.
Heat the mixture at 65°C for 15-20 minutes. This step cleaves the conjugate from the CPG support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases.[2][14]
Alternative: For base-labile modifications, milder deprotection can be performed with potassium carbonate in methanol or with AMA at room temperature for 2-4 hours.[2][14]
Supernatant Collection: Allow the vial to cool to room temperature. Carefully draw off the AMA supernatant, which contains the crude lipid-oligonucleotide conjugate, and transfer it to a new tube.
Evaporation: Dry the collected solution completely using a centrifugal vacuum concentrator. The resulting pellet is the crude conjugate.
Protocol 3: Purification by Reverse-Phase HPLC
The hydrophobicity imparted by the lipid tail makes reverse-phase high-performance liquid chromatography (RP-HPLC) the ideal method for purification. The DMT-on full-length product will be significantly more retained than the shorter, DMT-off failure sequences.
Figure 2: Post-synthesis workflow for purification and analysis of lipid-oligonucleotide conjugates.
Sample Preparation: Re-dissolve the crude, dried pellet in 500 µL of Mobile Phase A (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.5).[4]
HPLC Setup:
Column: C8 or C18 reverse-phase column.
Mobile Phase A: 0.1 M TEAA in water.
Mobile Phase B: 0.1 M TEAA in 50:50 acetonitrile/water.[4]
Gradient: A linear gradient from ~10% to 70% Mobile Phase B over 30 minutes. The high hydrophobicity of the lipid may require a steeper gradient or higher final concentration of acetonitrile for elution.[4]
Detection: UV at 260 nm.
Injection and Fraction Collection: Inject the sample and monitor the chromatogram. The major, late-eluting peak corresponds to the full-length, DMT-on lipid-oligonucleotide conjugate. Collect this peak.
DMT Removal: Dry the collected fraction. To remove the final DMT group, re-dissolve the pellet in 1 mL of 80% acetic acid in water and let it stand for 30 minutes.[9]
Desalting: Quench the acetic acid with a suitable buffer and desalt the final conjugate using a size-exclusion column or ethanol precipitation to remove salts.
Final Product: Lyophilize the desalted product to obtain a pure, fluffy white powder.
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the final lipid-oligonucleotide conjugate.
Purity Analysis by HPLC
Analyze a small aliquot of the final product by analytical RP-HPLC. A pure sample should yield a single major peak.
Table 2: Typical Synthesis and Purification Outcomes
Parameter
Expected Value
Rationale / Comment
Coupling Efficiency (per step)
>99%
High efficiency is crucial to maximize the yield of the full-length product.[12]
Purity after RP-HPLC (DMT-on)
>90-95%
RP-HPLC provides excellent separation of the hydrophobic DMT-on product from failure sequences.
Final Purity (after de-tritylation)
>90%
A single, sharp peak is indicative of a pure final product.
Identity Confirmation by Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is the definitive method for confirming the molecular weight of the conjugate.
Table 3: Mass Spectrometry Data Interpretation
Parameter
Expected Result
Interpretation
Observed Mass
Agrees with the calculated theoretical mass of the lipid-oligonucleotide conjugate.
Confirms the successful synthesis of the target molecule with the correct sequence and lipid modification.
Charge State Series
A series of peaks corresponding to multiply-charged negative ions (e.g., [M-nH]n-).
This is the typical ESI-MS signature for large, polyanionic molecules like oligonucleotides.[15]
Conclusion
The solid-phase synthesis of lipid-oligonucleotide conjugates incorporating 2'-O-alkyl modifications is a robust and highly automatable process. The protocols outlined in this application note provide a comprehensive framework for researchers to produce high-quality conjugates for therapeutic research and development. The combination of a lipophilic delivery moiety and a nuclease-resistant, high-affinity 2'-O-alkyl backbone modification offers a powerful strategy to enhance the drug-like properties of oligonucleotides, paving the way for the next generation of nucleic acid therapeutics.
References
Bioconjugate Chemistry. (2012, February 29). Lipid Conjugated Oligonucleotides: A Useful Strategy for Delivery. ACS Publications. Retrieved from [Link]
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
Glen Research. (n.d.). Glen Report 32.14: New Product — 2'-MOE RNA Phosphoramidites. Retrieved from [Link]
Bioconjugate Chemistry. (2020, March 31). Chemical Synthesis and Biological Application of Modified Oligonucleotides. ACS Publications. Retrieved from [Link]
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
Bioconjugate Chemistry. (2012, February 29). Lipid Conjugated Oligonucleotides: A Useful Strategy for Delivery. ACS Publications. Retrieved from [Link]
Organic Letters. (2002, August 28). Total Stepwise Solid-Phase Synthesis of Oligonucleotide-(3'→N)-Peptide Conjugates. ACS Publications. Retrieved from [Link]
Nucleic Acids Research. (1996). Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity. PMC - NIH. Retrieved from [Link]
Molecular Pharmaceutics. (2017, July 7). Immunostimulatory Properties of Lipid Modified CpG Oligonucleotides. ACS Publications. Retrieved from [Link]
Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]
Waters Corporation. (n.d.). Quantification of a Lipid Conjugated Antisense Oligonucleotide (ASO) Extracted From Rat Plasma Using the OligoWorks™ SPE Microplate Kit on a HRMS System. Retrieved from [Link]
Technical Support Center: Troubleshooting DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite Coupling
Welcome to the Technical Support Center. Synthesizing lipid-oligonucleotide conjugates using highly modified building blocks like 5'-O-DMTr-2'-O-docosyl-uridine-3'-CE-phosphoramidite (2'-O-C22-rU) presents unique chemica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Synthesizing lipid-oligonucleotide conjugates using highly modified building blocks like 5'-O-DMTr-2'-O-docosyl-uridine-3'-CE-phosphoramidite (2'-O-C22-rU) presents unique chemical challenges. The massive 22-carbon aliphatic chain introduces severe steric hindrance and extreme hydrophobicity, often resulting in abysmal coupling efficiencies (<50%) under standard RNA synthesis conditions. This guide provides field-proven, mechanistically grounded solutions to optimize your synthesis.
Diagnostic FAQs: Overcoming Steric and Solubility Barriers
Q1: Why is the coupling efficiency of my 2'-O-C22-rU monomer so low compared to standard RNA amidites?A: The low efficiency is a direct result of steric shielding. In the 3D conformation of the ribose ring, the massive 2'-O-docosyl (C22) lipid tail sits adjacent to the 3'-phosphoramidite moiety. This bulky aliphatic chain physically blocks the 5'-hydroxyl group of the growing oligonucleotide chain from attacking the activated phosphorus(III) center. To overcome this, you must alter the reaction kinetics by using a highly nucleophilic activator and extending the coupling time to drive the reaction to completion.
Q2: The phosphoramidite appears cloudy or precipitates in the synthesizer bottle. How can I resolve this?A: This is a solubility failure. Standard oligonucleotide synthesis relies on anhydrous acetonitrile (ACN), a polar aprotic solvent. However, the C22 lipid chain makes the 2'-O-C22-rU amidite extremely lipophilic, causing it to form micelles or precipitate in pure ACN.
Solution: You must use a co-solvent system. Dissolving the amidite in a mixture of anhydrous Dichloromethane (DCM) and ACN (typically a ) provides the necessary non-polar solvation for the lipid tail while maintaining compatibility with the synthesizer's fluidics[1],[2].
Q3: Which activator is best suited to overcome the steric hindrance of the C22 chain?A: Standard 1H-tetrazole or 5-Benzylthio-1H-tetrazole (BTT) are often insufficient for ultra-bulky modifications. We strongly recommend using 4,5-Dicyanoimidazole (DCI) at a high concentration (1.0 M to 1.2 M).
Causality: While DCI is less acidic than tetrazole (pKa 5.2), it is significantly more [3]. It forms a highly reactive imidazolium intermediate that is more sterically accessible to the incoming 5'-OH. Furthermore, DCI's exceptional solubility in ACN allows for a , creating a massive concentration gradient that forces the sluggish coupling reaction forward[4],[5].
Q4: How critical is moisture control for this specific lipid-modified amidite?A: It is absolutely critical. Hydrophobic molecules like 2'-O-C22-rU can trap trace water molecules within their lipid aggregates if not rigorously dried. Water reacts with the activated phosphoramidite intermediate, converting it into an unreactive phosphonate and permanently [6]. Ensure your solvents have <10 ppm water and use molecular sieves in the amidite diluent.
Quantitative Data: Optimization Parameters
Table 1: Comparison of Solvents and Activators for Lipid-Modified Phosphoramidites
Parameter
Standard RNA Synthesis
Optimized 2'-O-C22-rU Synthesis
Mechanistic Rationale
Solvent
100% Acetonitrile (ACN)
1:3 ACN:DCM (v/v)
DCM solvates the highly lipophilic 22-carbon docosyl chain, preventing precipitation.
Activator
0.25 M BTT or 1H-Tetrazole
1.0 M - 1.1 M DCI
DCI provides superior nucleophilicity and higher molarity to overcome steric shielding.
Amidite Concentration
0.1 M
0.15 M
Higher concentration pushes the thermodynamic equilibrium of the coupling reaction.
Coupling Time
3 - 6 minutes
15 - 30 minutes (Double Coupling)
Extended time compensates for the slow kinetics caused by the bulky 2'-modification.
This methodology is designed as a self-validating system. By incorporating a trityl-monitoring step, you can quantitatively verify the success of the coupling before proceeding with the rest of the synthesis.
Step 1: Anhydrous Preparation of the Amidite
Transfer the 2'-O-C22-rU phosphoramidite to a clean, dry synthesizer bottle under an argon atmosphere.
Lyophilize the amidite from anhydrous benzene or co-evaporate with anhydrous toluene to remove trace moisture.
Add activated 3Å molecular sieves (10% w/v) to the bottle.
Step 2: Solvent Formulation and Dissolution
Prepare a custom diluent of 25% anhydrous Acetonitrile and 75% anhydrous Dichloromethane (1:3 ACN:DCM). Ensure water content is <10 ppm.
Add the diluent to the amidite to achieve a final concentration of 0.15 M.
Swirl gently until the solution is completely clear. Do not proceed if the solution remains cloudy.
Step 3: Synthesizer Programming (Double Coupling)
Plumb the synthesizer with 1.0 M DCI in ACN as the activator.
Modify the coupling cycle for the 2'-O-C22-rU position:
Delivery 1: Co-deliver the amidite and DCI to the column.
Wait Step 1: Pause the flow and incubate for 15 minutes.
Wash: Brief ACN wash (2 seconds) to clear spent reagents.
Delivery 2: Co-deliver a fresh pulse of amidite and DCI.
Wait Step 2: Incubate for an additional 15 minutes.
During the subsequent deblocking step (removal of the DMTr group from the newly added C22-rU), manually collect the trichloroacetic acid (TCA) effluent.
Dilute the effluent in 0.1 M p-toluenesulfonic acid in ACN.
Measure the absorbance at 498 nm using a UV-Vis spectrophotometer.
Validation Check: Calculate the stepwise yield by comparing this absorbance to the DMT release of the previous nucleotide. A yield of >95% validates that the steric hindrance was successfully overcome. If the yield is <80%, abort the synthesis and verify the moisture content of your DCM.
Workflow Visualization
Workflow for optimizing coupling of highly hydrophobic, sterically hindered amidites.
References
Improved coupling activators for oligonucleotide synthesis. Google Patents (WO1998016540A1).
Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Academia.edu. URL:[Link]
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. URL:[Link]
cLick DNa aND RNa LigatiON – a BiOcOMpatiBLE tRiazOLE LiNkagE. Cambio. URL: [Link]
Manual and automated synthesis of modified oligonucleotides on core–shell solid supports. ResearchGate. URL:[Link]
Technical Support Center: Troubleshooting 2'-O-C22-rU & Highly Lipophilic Oligonucleotide Cleavage and Deprotection
Welcome to the Advanced Oligonucleotide Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis and post-synthetic processing of highly modified, lipid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Oligonucleotide Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis and post-synthetic processing of highly modified, lipid-conjugated oligonucleotides.
The incorporation of 2'-O-C22-rU (a uridine modified with a 22-carbon docosyl aliphatic chain) introduces extreme lipophilicity to the growing oligonucleotide. While this modification is invaluable for enhancing cellular uptake and nuclease resistance, it fundamentally alters the physical chemistry of the oligonucleotide during cleavage and deprotection. Standard aqueous protocols will almost certainly fail, leading to poor yields, incomplete deprotection, and severe side reactions.
This guide provides a mechanistic deep-dive, self-validating protocols, and troubleshooting FAQs to ensure the successful recovery of high-purity lipophilic oligonucleotides.
Mechanistic Deep Dive: The Causality of Side Reactions
To prevent side reactions, we must first understand the physical microenvironment created by the C22 docosyl chain during deprotection.
The Hydrophobic Barrier & Micelle Formation
Standard deprotection relies on aqueous ammonium hydroxide (NH₄OH) to penetrate the pores of the controlled pore glass (CPG) or polystyrene solid support. However, the C22 chain is extremely hydrophobic. In a highly polar aqueous environment, these aliphatic chains collapse inward to minimize contact with water, forming a hydrophobic barrier or micelle-like structures[1]. This physical barrier excludes the aqueous ammonia, preventing it from reaching the ester linkages (for cleavage) and the amide bonds (for base deprotection), resulting in oligonucleotides that remain stuck to the support or are incompletely deprotected[2].
Cyanoethyl Alkylation (The +53 Da Adduct)
During phosphate deprotection, the cyanoethyl protecting groups undergo base-catalyzed β-elimination, releasing acrylonitrile —a highly reactive electrophile. In standard synthesis, acrylonitrile diffuses into the bulk aqueous phase. However, the hydrophobic microenvironment created by the 2'-O-C22-rU modification traps the acrylonitrile in close proximity to the nucleobases. This localized high concentration drives a Michael addition reaction, primarily alkylating the N3 position of thymidine or uridine, resulting in a catastrophic +53 Da mass adduct[3].
To solve these issues, we must manipulate the dielectric constant of the solvent and physically remove reactive byproducts before cleavage.
Mechanism of cyanoethyl beta-elimination and prevention of acrylonitrile alkylation via DEA wash.
To prevent alkylation and ensure complete cleavage, we employ a two-stage protocol. Stage 1 utilizes an organic base to cleave and wash away acrylonitrile while the oligo is still bound to the support. Stage 2 utilizes an organic co-solvent to lower the dielectric constant of the ammonia solution, allowing it to solvate the C22 chain.
This protocol is designed as a self-validating system : by checking the UV absorbance of the column effluent in Stage 1, and the crude LC-MS mass in Stage 2, you internally verify the success of the mechanism before proceeding to expensive HPLC purification.
Stage 1: On-Column Acrylonitrile Scavenging
Preparation: Following the final automated synthesis cycle, dry the solid support thoroughly with Argon gas. Do not use the synthesizer's automated aqueous cleavage program.
Cyanoethyl Cleavage: Manually flush the synthesis column with a solution of 20% Diethylamine (DEA) in anhydrous Acetonitrile (ACN) using two syringes. Pass the solution back and forth for 15 minutes at room temperature.
Physical Removal: Wash the column extensively with 5 column volumes of pure ACN.
Validation Checkpoint: The final drops of the ACN wash should have zero UV absorbance at 260 nm. If absorbance is detected, the oligo is prematurely cleaving; reduce the DEA exposure time in future runs.
Drying: Dry the support completely with Argon.
Stage 2: Co-Solvent Cleavage and Base Deprotection
Solvent Preparation: Prepare a 1:1 (v/v) mixture of 28–30% aqueous Ammonium Hydroxide (NH₄OH) and absolute Ethanol (EtOH) or Tetrahydrofuran (THF).
Cleavage Incubation: Transfer the dried solid support to a tightly sealed pressure vial. Add the NH₄OH/EtOH mixture, ensuring the support is fully submerged.
Heating: Incubate the vial at 55°C for 16 hours. (Note: If your sequence utilizes UltraMild protecting groups like Pac-dA and Ac-dC, incubate at room temperature for 4-12 hours instead).
Recovery:Crucial Step: Cool the vial completely to room temperature or 4°C before opening. Opening while hot will cause rapid evaporation of ammonia, leading to an immediate drop in pH and precipitation of the highly lipophilic oligo into the CPG pores.
Filtration: Filter out the solid support, washing the glass frit with 50% aqueous ethanol to ensure complete recovery of the lipophilic product. Lyophilize the filtrate.
Validation Checkpoint: Run a crude LC-MS. The exact theoretical mass must be the base peak, with the +53 Da adduct representing <2% of the total ion current.
Optimized cleavage and deprotection workflow for highly lipophilic 2'-O-C22-rU oligonucleotides.
Quantitative Data: Comparison of Deprotection Conditions
The table below summarizes the expected outcomes when applying different deprotection strategies to a 2'-O-C22-rU modified sequence. Relying on standard protocols results in unacceptable purity levels.
Deprotection Method
Solvent System
Cyanoethyl Scavenging
Incubation
Crude Purity (LC-MS)
Primary Observed Side Reaction
Standard Aqueous
33% NH₄OH
None
55°C, 16h
< 35%
+53 Da Adduct (Alkylation), Incomplete Deprotection
Fast Aqueous
AMA (1:1 NH₄OH:MeNH₂)
None
65°C, 20m
~ 45%
Transamination, Incomplete Cleavage
Co-Solvent Only
1:1 NH₄OH:EtOH
None
55°C, 16h
~ 65%
+53 Da Adduct (Alkylation)
Two-Stage Optimized
20% DEA/ACN, then 1:1 NH₄OH:EtOH
On-Column (DEA Wash)
55°C, 16h
> 85%
Minimal (<2% +53 Da adduct)
Troubleshooting FAQs
Q: My crude yield is extremely low, and the solid support remains highly colored (retaining the DMT dye). What happened?A: This is a classic symptom of poor wetting. Aqueous ammonia cannot penetrate the hydrophobic barrier created by the docosyl (C22) chains, leaving the oligonucleotide covalently bound to the support. You must add an organic co-solvent (like 50% Ethanol or THF) to lower the dielectric constant of the cleavage solution, which solvates the C22 chain and allows the hydroxide/ammonia ions to access the succinyl/urethane linker[2].
Q: I am seeing a massive +53 Da impurity peak in my LC-MS. What is it, and how do I stop it?A: You are observing cyanoethyl alkylation. The +53 Da mass corresponds to the Michael addition of acrylonitrile (released from the phosphate backbone) to the nucleobases (typically the N3 of thymidine or uridine). Because the C22 chain creates a lipophilic microenvironment, the acrylonitrile is trapped near the oligo rather than diffusing away. Implement the Stage 1 DEA wash described in the protocol above to physically flush the acrylonitrile off the column before cleaving the oligo[3].
Q: Can I use AMA (Ammonium Hydroxide/Methylamine) to force the deprotection and speed up the process?A: It is highly discouraged for C22-modified oligonucleotides unless combined with an organic co-solvent. While methylamine is a stronger nucleophile, it still suffers from phase-separation issues with the C22 chain. Furthermore, if methylamine becomes trapped in the hydrophobic core during heating, it can cause irreversible transamination at cytidine residues, converting them to N4-methylcytidine. Stick to the NH₄OH/EtOH system for predictable kinetics.
Q: The oligo precipitated immediately after I opened the deprotection vial. Is my product lost?A: No, but it has crashed out of solution. This happens if you open the vial while it is still warm; the ammonia gas escapes rapidly, dropping the pH and causing the highly lipophilic oligo to precipitate. To recover it, add 50% aqueous ethanol or a small amount of Triethylamine (TEA) to re-basify and re-solvate the mixture, then filter. Always chill the vial to 4°C before opening.
References
Deprotection Guide - Glen Research. Glen Research. Available at:[Link]
Amphiphilic “Like-A-Brush” Oligonucleotide Conjugates with Three Dodecyl Chains: Self-Assembly Features of Novel Scaffold Compounds for Nucleic Acids Delivery. MDPI Pharmaceutics. Available at:[Link]
A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. PMC - National Institutes of Health. Available at:[Link]
Reversed-phase HPLC purification methods for highly lipophilic 2'-O-C22 modified oligonucleotides
Welcome to the advanced troubleshooting center for highly lipophilic oligonucleotide conjugates. The addition of a 2'-O-C22 (docosyl) modification fundamentally alters the biophysical properties of an oligonucleotide.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting center for highly lipophilic oligonucleotide conjugates. The addition of a 2'-O-C22 (docosyl) modification fundamentally alters the biophysical properties of an oligonucleotide. By attaching a long, highly hydrophobic lipid chain to a hydrophilic, polyanionic backbone, the molecule behaves as an amphiphilic surfactant. This dual nature induces micellar aggregation in aqueous solutions and causes irreversible adsorption on standard chromatographic media.
This guide provides field-proven, mechanistically grounded solutions to overcome these specific chromatographic challenges.
Diagnostic Workflow for Lipophilic Conjugates
Logical decision tree for optimizing RP-HPLC to prevent hydrophobic collapse of C22-oligos.
Core Troubleshooting & FAQs
Q1: Why am I getting zero or very low recovery of my 2'-O-C22 modified oligonucleotide on a standard C18 column?
Causality: Standard C18 silica columns possess long octadecyl carbon chains that strongly interchelate with the C22 docosyl chain of your modified oligonucleotide via intense van der Waals forces. The free energy of this hydrophobic interaction exceeds the elution strength of standard acetonitrile gradients, causing the oligonucleotide to irreversibly bind to the stationary phase[1].
Solution: Switch to a less hydrophobic stationary phase. A C4 column significantly reduces the surface area available for hydrophobic interaction[1]. Alternatively, use a polystyrene-divinylbenzene (PS-DVB) polymeric column (e.g., PLRP-S), which offers broad pH tolerance and altered selectivity that is highly effective for lipid-conjugated oligonucleotides[2].
Q2: My peaks are extremely broad and tailing, even on a C4 or Polymeric column. How do I improve resolution?
Causality: Amphiphilic lipid-oligonucleotide conjugates spontaneously self-assemble into micellar aggregates in aqueous solutions[3]. These bulky aggregates suffer from poor mass transfer kinetics into and out of the stationary phase pores, resulting in severe peak broadening.
Solution:
Elevate Column Temperature: Run the separation at 65°C – 80°C. Thermal energy disrupts the non-covalent hydrophobic interactions driving micelle formation, ensuring the oligonucleotide remains in a monomeric state.
Optimize the Ion-Pairing Agent: Replace standard Triethylammonium acetate (TEAA) with a Hexafluoro-2-propanol/Triethylamine (HFIP/TEA) buffer system. HFIP acts as a powerful denaturant that disrupts secondary structures and hydrophobic collapse, vastly improving peak sharpness[4].
Q3: Acetonitrile isn't eluting my C22-oligo even at 100% B. What organic modifier should I use?
Causality: While acetonitrile is standard for unmodified oligonucleotides, its solvating power is insufficient to partition a highly lipophilic C22 chain into the mobile phase.
Solution: Incorporate a stronger, more lipophilic organic solvent. Modifying your Mobile Phase B to a 50:50 mixture of Acetonitrile and Isopropanol (IPA) or Methanol will dramatically increase the eluotropic strength, allowing the C22-oligo to desorb from the stationary phase.
Quantitative Data: Parameter Comparison
The following table summarizes the expected chromatographic performance based on the combination of column chemistry, mobile phase, and temperature.
Stationary Phase
Mobile Phase System
Column Temp (°C)
Oligo State
Recovery (%)
Peak Resolution
C18 Silica
0.1 M TEAA / MeCN
25
Micellar
< 10%
Poor / Tailing
C4 Silica
0.1 M TEAA / MeCN
65
Monomeric
60 - 70%
Moderate
PS-DVB Polymeric
HFIP/TEA / MeCN
65
Monomeric
85 - 90%
Good
PS-DVB Polymeric
HFIP/TEA / MeCN:IPA
80
Monomeric
> 95%
Excellent
Self-Validating Experimental Protocol
Procedure: Step-by-Step RP-HPLC Purification of Highly Lipophilic Oligonucleotides
Step 1: System Preparation & Equilibration
Install a PS-DVB polymeric column (e.g., PLRP-S, 4.6 x 150 mm, 5 µm)[2].
Set the column oven to 75°C.
Validation Checkpoint: Pump Buffer A at 1.0 mL/min and allow 30 minutes for thermal equilibration. A stable UV baseline at 260 nm and constant backpressure confirms the thermal stability of the system.
Step 2: Mobile Phase Formulation
Buffer A: 100 mM HFIP, 8 mM TEA in LC-MS grade water (pH ~8.3).
Buffer B: 100 mM HFIP, 8 mM TEA in 50:50 Acetonitrile:Isopropanol.
Step 3: Sample Preparation
Dissolve the crude 2'-O-C22 oligonucleotide in a 50:50 mixture of Buffer A and Formamide.
Validation Checkpoint: Heat the sample vial to 70°C for 5 minutes, then snap-cool on ice. This self-validating step ensures any pre-existing micellar aggregates are completely disrupted prior to injection, preventing column clogging[3].
Step 4: Gradient Execution
Inject the sample and run a shallow gradient: 10% B to 80% B over 30 column volumes.
Validation Checkpoint: Continuously monitor system backpressure. The addition of IPA increases mobile phase viscosity. Ensure the pressure remains below the column's maximum threshold (typically 4000 psi for polymeric columns). If pressure fluctuates or spikes, reduce the flow rate by 20% to maintain laminar flow.
Step 5: Fraction Collection & Desalting
Collect the main peak eluting at ~260 nm.
Immediately lyophilize the fractions or desalt using a Sephadex G-25 size-exclusion column to remove the HFIP/TEA ion-pairing salts before downstream biological assays.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) have revolutionized targeted genetic therapies. However, naked nucleic acids suffer from rapid nuclease degradation, poor cellular uptake, and rapid renal clearance. To overcome these barriers, chemical modifications at the 2'-position of the ribose sugar have become the industry standard. As a Senior Application Scientist, I frequently guide development teams through the critical decision of selecting the right sugar modification for their specific therapeutic goals.
This guide provides an in-depth, mechanistic comparison between the clinically validated 2'-O-MOE (methoxyethyl) modification and the emerging 2'-O-C22 (docosyl) lipid conjugation, focusing on their distinct roles in target affinity, systemic stability, and tissue-specific delivery.
Mechanistic Foundations: Stability vs. Delivery
2'-O-MOE: The Gold Standard for Affinity and Nuclease Resistance
The 2'-O-(2-methoxyethyl) (MOE) modification is a cornerstone of second-generation ASOs. Mechanistically, the addition of the MOE group induces a strong gauche effect between the O4' and O2' atoms, alongside a secondary gauche effect involving the MOE methoxy-oxygen[1]. This heavily favors the 3'-endo sugar pucker, preorganizing the oligonucleotide into an A-form helical geometry that is optimal for binding complementary target RNA[1].
Causality in Performance : Because the ASO is conformationally preorganized, the entropic cost of binding is minimized, resulting in a melting temperature (
Tm
) increase of approximately 1.5°C to 2.0°C per modification[2]. Furthermore, the bulky MOE moiety improves backbone hydration and provides significant steric hindrance against exonucleases, yielding excellent metabolic stability without the severe immunostimulatory effects often associated with first-generation phosphorothioate (PS) backbones[3].
2'-O-C22: Pioneering Extrahepatic Delivery
While 2'-O-MOE excels in target affinity, its systemic distribution following systemic administration is primarily restricted to the liver and kidneys[2]. The 2'-O-C22 modification addresses this limitation by conjugating a 22-carbon aliphatic lipid chain (docosyl) directly to the 2'-hydroxyl position[4].
Causality in Performance : This long-chain lipid fundamentally alters the pharmacokinetic profile of the ASO. By drastically increasing lipophilicity, the 2'-O-C22 modification facilitates high-affinity, reversible binding to serum albumin[4]. Albumin acts as a systemic chaperone, extending the circulation half-life and enabling the ASO to bypass rapid hepatic clearance. Consequently, the C22-modified ASO achieves enhanced penetration into extrahepatic tissues—specifically skeletal muscle, cardiac tissue, and adipose tissue—while also promoting cellular uptake via direct membrane interaction and endocytosis[4].
Quantitative Comparative Analysis
Feature
2'-O-MOE (Methoxyethyl)
2'-O-C22 (Docosyl)
Chemical Structure
Short, hydrophilic ether linkage
Long, hydrophobic 22-carbon aliphatic chain
Primary Function
Enhances target affinity and nuclease resistance
Enables extrahepatic tissue delivery
Binding Affinity (
ΔTm
)
+1.5°C to +2.0°C per modification
Neutral to slightly destabilizing (steric bulk)
Nuclease Resistance
Very High (steric block of exonucleases)
High (lipid shielding effect)
Protein Binding
Moderate (primarily to plasma proteins)
Very High (specific, high-affinity albumin binding)
Synthesizing ASOs with these modifications requires distinct chemical handling due to their differing polarities.
Causality : The extreme hydrophobicity of the C22 docosyl chain reduces the solubility and reactivity of the phosphoramidite monomer in standard acetonitrile, necessitating solvent optimization and extended coupling times to prevent synthesis failure[5].
Step-by-Step Methodology:
Monomer Solvation : Dissolve 2'-O-MOE phosphoramidites in 100% anhydrous acetonitrile (0.1 M). For 2'-O-C22 phosphoramidites, dissolve in a 1:1 (v/v) mixture of anhydrous dichloromethane (DCM) and acetonitrile to ensure complete solvation of the lipid tail[5].
Coupling Reaction :
MOE: Perform standard coupling using 5-(ethylthio)-1H-tetrazole (ETT) as an activator for 6-8 minutes[3].
C22: Extend coupling time to 15-20 minutes and increase monomer equivalents (3-4 eq) to overcome steric hindrance and lower diffusion rates.
Cleavage & Deprotection : Cleave from the solid support using concentrated aqueous ammonia. For C22-modified ASOs, add 20% ethanol to the ammonia solution.
Self-Validation Check: The ethanol prevents the highly hydrophobic C22 chains from forming micelles, which would otherwise trap the ASO and result in incomplete deprotection.
Purification : Analyze via LC-MS.
Self-Validation Check: The C22-ASO will exhibit a significantly delayed retention time on reverse-phase HPLC compared to the MOE-ASO. Use a steep gradient of a strong organic modifier (e.g., propanol) to successfully elute the C22-ASO.
Caption: Comparative solid-phase synthesis workflow highlighting solvent and cleavage optimizations.
Protocol 2: In Vivo Biodistribution & Pharmacokinetics Assay
To validate the delivery shift from hepatic to extrahepatic tissues, a rigorous biodistribution assay is required.
Causality : Because 2'-O-C22 relies on albumin hitchhiking, quantifying plasma protein binding is a critical prerequisite to explaining downstream tissue accumulation.
Step-by-Step Methodology:
Administration : Intravenously (IV) inject adult wild-type mice with 5 mg/kg of either MOE-modified or C22-modified ASO.
Plasma Protein Binding (1h post-injection) : Draw blood and perform size-exclusion chromatography.
Self-Validation Check: C22-ASOs must demonstrate >90% albumin binding, whereas MOE-ASOs typically show moderate (50-70%) binding[2].
Tissue Harvesting (72h post-injection) : Perfuse mice with saline to remove circulating blood. Harvest the liver, kidneys, quadriceps (skeletal muscle), and heart.
Quantification : Extract oligonucleotides using solid-phase extraction (SPE) and quantify via hybridization-ELISA or LC-MS/MS.
Data Interpretation : Calculate the Muscle-to-Liver accumulation ratio. A successful C22 modification will demonstrate a 5- to 10-fold increase in muscle/heart accumulation relative to the MOE control[4].
Caption: Mechanistic pathways of ASO delivery: Systemic clearance (MOE) vs. Albumin-mediated transport (C22).
Strategic Recommendations
Choose 2'-O-MOE when designing gapmer ASOs targeting hepatic or CNS indications (via intrathecal delivery), where maximum target affinity, nuclease resistance, and a proven clinical safety profile are paramount.
Choose 2'-O-C22 when developing therapies for muscular dystrophies, cardiomyopathies, or metabolic disorders in adipose tissue, where bypassing the liver and achieving extrahepatic cellular uptake is the primary bottleneck.
References
Development of 2'-O-Methoxyethyl Phosphorothioate Oligonucleotides as Antisense Drugs under Stereochemical Control - Organic Process Research & Development (ACS Publications)
URL:[Link]
Structural Rationalization of a Large Difference in RNA Affinity Despite a Small Difference in Chemistry between Two 2'-O-Modified Nucleic Acid Analogues - Journal of the American Chemical Society
URL:[Link]
Pharmacokinetic Properties of 2′-O-(2-Methoxyethyl)-Modified Oligonucleotide Analogs in Rats - Journal of Pharmacology and Experimental Therapeutics
URL:[Link]
In vitro efficacy comparison of 2'-O-C22-rU versus cholesterol-conjugated siRNA
As a Senior Application Scientist, I have evaluated numerous oligonucleotide delivery platforms. The transition from transient, reagent-based in vitro transfections to carrier-free, self-delivering therapeutic models is...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have evaluated numerous oligonucleotide delivery platforms. The transition from transient, reagent-based in vitro transfections to carrier-free, self-delivering therapeutic models is a critical bottleneck in RNA interference (RNAi) drug development. Unmodified small interfering RNAs (siRNAs) are polyanionic and hydrophilic, rendering them incapable of crossing the hydrophobic plasma membrane[1].
To overcome this, lipid conjugation has become a cornerstone of siRNA engineering. While cholesterol-conjugated siRNA has historically served as the gold standard for carrier-free delivery[1], recent structural optimizations have introduced long-chain saturated fatty acids, specifically docosanoic acid (C22) , often conjugated via a 2'-O-ribose linkage (e.g., 2'-O-C22-rU).
This guide provides an objective, data-driven comparison of the in vitro efficacy, uptake mechanics, and functional kinetics of 2'-O-C22-rU versus cholesterol-conjugated siRNA.
Mechanistic Divergence: Causality in Cellular Uptake
The efficacy of a lipid-conjugated siRNA is directly proportional to its thermodynamic interaction with the cellular membrane and extracellular transport proteins[2]. The structural differences between a sterol ring (cholesterol) and a 22-carbon aliphatic chain (C22) dictate entirely different uptake pathways.
Cholesterol-Conjugated siRNA: Cholesterol is a highly hydrophobic, bulky sterol. In vitro (in serum-containing media), cholesterol-siRNA rapidly binds to low-density and high-density lipoproteins (LDL/HDL). Cellular internalization is predominantly driven by receptor-mediated endocytosis via scavenger receptors (e.g., SR-BI)[1]. This results in a rapid, saturable spike in cellular uptake.
2'-O-C22-rU siRNA: Docosanoic acid is a long, linear, saturated fatty acid. When conjugated to the 2'-O position of a uridine (typically on the passenger strand), the C22 chain projects outward without disrupting the A-form RNA helix. The linear aliphatic chain mimics endogenous membrane lipids, allowing it to spontaneously insert into the phospholipid bilayer[3]. This creates a "depot effect" at the plasma membrane, leading to continuous, non-saturable internalization via lipid raft-mediated endocytosis and membrane turnover[4].
Fig 1: Divergent cellular uptake mechanisms of Cholesterol vs. C22-conjugated siRNA.
In Vitro Efficacy & Kinetic Data Comparison
When evaluating these conjugates in vitro without transfection reagents (carrier-free), the temporal dynamics of gene silencing reveal the superiority of the C22 modification for sustained assays[4]. While cholesterol provides a rapid initial knockdown, it is prone to faster clearance and endosomal trapping. Conversely, the C22 conjugate demonstrates prolonged efficacy due to its stable membrane anchoring[3].
Quantitative Performance Summary
Parameter
Cholesterol-siRNA
2'-O-C22-rU siRNA
Causality / Mechanism
Lipid Structure
Polycyclic sterol ring
22-Carbon linear saturated chain
Dictates spatial footprint and membrane fluidity impact.
Uptake Kinetics
Rapid (Peaks at 12–24h)
Gradual & Sustained (Peaks at 24–48h)
SR-BI receptors saturate quickly; direct membrane insertion is continuous.
C22 "depot effect" provides continuous slow-release into the cytoplasm[4].
Cytotoxicity (High Dose)
Mild toxicity / Membrane stiffening
Negligible (Mimics endogenous lipids)
C22 integrates seamlessly into the acyl core of the bilayer[3].
RISC Compatibility
High (if terminally conjugated)
Exceptional (2'-O linkage)
2'-O position hides the linker in the minor groove, preserving Ago2 binding.
Self-Validating Experimental Protocol: Carrier-Free In Vitro Assay
Phase 1: Preparation and Cell Seeding
Cell Line Selection: Utilize HeLa or HepG2 cells, which express adequate baseline levels of lipoprotein receptors and lipid rafts.
Seeding: Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well in complete media (containing 10% FBS). Crucial Step: Serum must be present, as lipoprotein binding is essential for the natural uptake of lipid-conjugated siRNAs[2].
Phase 2: Transfection-Free Incubation
Conjugate Dilution: Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, and 5.0 μM) of Cholesterol-siRNA, 2'-O-C22-rU siRNA, and their respective scrambled (non-targeting) conjugated controls .
Administration: Add the siRNAs directly to the culture media. Do not use Lipofectamine or any other carrier.
Incubation: Incubate at 37°C. Establish multiple time points: 24h, 48h, 72h, and 96h.
Phase 3: Viability and Efficacy Readouts
Cytotoxicity Validation (Self-Validation Step): At each time point, perform a CellTiter-Glo® (ATP-based) viability assay on a dedicated replicate plate. If the scrambled C22-siRNA causes >10% cell death, the observed knockdown in the active group may be an artifact of toxicity rather than true RNAi.
RNA Extraction & RT-qPCR: Lyse the remaining cells, extract total RNA, and synthesize cDNA. Quantify target mRNA expression using RT-qPCR, normalizing against a robust housekeeping gene (e.g., GAPDH or ACTB).
Fig 2: Standardized workflow for carrier-free in vitro evaluation of conjugated siRNAs.
Conclusion & Application Scientist Insights
While cholesterol-conjugated siRNA remains a highly functional tool for rapid in vitro screening and hepatic targeting[1], the 2'-O-C22-rU modification represents a significant structural evolution . By shifting the conjugation site to the 2'-O-ribose and utilizing a linear, saturated docosanoic acid chain, researchers can achieve a thermodynamically stable membrane depot.
For drug development professionals targeting extrahepatic tissues (such as skeletal or cardiac muscle)[3], or those requiring sustained in vitro gene silencing beyond 72 hours without the confounding variables of transfection toxicity[4], the C22 conjugate is objectively superior.
References
Biscans, A., et al. (2021). Docosanoic acid conjugation to siRNA enables functional and safe delivery to skeletal and cardiac muscles. Molecular Therapy. URL:[Link]
Haraszti, R. A., et al. (2020). Hydrophobicity of Lipid-Conjugated siRNAs Predicts Productive Loading to Small Extracellular Vesicles. Molecular Therapy. URL:[Link]
Terada, C., et al. (2020). Sixteen Different Types of Lipid-Conjugated siRNAs Containing Saturated and Unsaturated Fatty Acids and Exhibiting Enhanced RNAi Potency. ACS Omega. URL:[Link]
Evaluating the nuclease resistance of 2'-O-C22-rU compared to 2'-O-methyl uridine
As RNA interference (RNAi) therapeutics expand beyond hepatic targets into extrahepatic tissues (such as the central nervous system, skeletal muscle, and adipose tissue), the limitations of traditional RNA modifications...
Author: BenchChem Technical Support Team. Date: April 2026
As RNA interference (RNAi) therapeutics expand beyond hepatic targets into extrahepatic tissues (such as the central nervous system, skeletal muscle, and adipose tissue), the limitations of traditional RNA modifications become starkly apparent. While 2'-O-methyl uridine (2'-OMe-rU) has served as a foundational building block for reducing immunostimulation and providing baseline endonuclease resistance, it lacks the pharmacokinetic properties required for systemic, non-liver delivery without complex lipid nanoparticle (LNP) encapsulation.
Recent advancements have highlighted the utility of long-chain lipid modifications, such as 2'-O-hexadecyl (C16) and 2'-O-docosyl (C22) , to overcome these limitations[1],[2]. By attaching a 22-carbon aliphatic lipid chain to the 2'-hydroxyl position of the ribose sugar via commercially available[3],[4], researchers can fundamentally alter the nuclease resistance and biodistribution of oligonucleotides[2].
This guide provides an objective, data-driven comparison of 2'-O-C22-rU and 2'-OMe-rU, detailing the mechanistic causality behind their stability and providing a self-validating protocol for empirical evaluation.
Mechanistic Causality: Structural Shielding vs. Protein Sequestration
To understand the performance delta between these two modifications, we must analyze the physical chemistry of nuclease degradation.
Endonucleases (like RNase A) cleave RNA by utilizing the 2'-OH group as a nucleophile to attack the adjacent phosphorus atom, forming a 2',3'-cyclic phosphate intermediate. 2'-OMe-rU effectively neutralizes this pathway by capping the 2'-OH with a methyl group. However, 3'-exonucleases (like Snake Venom Phosphodiesterase, SVPD) bypass this mechanism, directly hydrolyzing the phosphodiester backbone from the 3' terminus. The small methyl group of 2'-OMe offers minimal steric hindrance against these exonucleases.
2'-O-C22-rU operates on a dual-mechanism paradigm:
Massive Steric Hindrance: The 22-carbon docosyl chain creates a dense hydrophobic cloud around the phosphodiester linkage, physically occluding the backbone from the active sites of both endo- and exonucleases[2],[4].
In Vivo Protein Sequestration: In biological fluids, the highly lipophilic C22 chain strongly binds to circulating proteins, primarily Human Serum Albumin (HSA)[2]. This albumin binding acts as a macroscopic steric shield, sequestering the oligonucleotide from circulating nucleases and extending systemic half-life.
Logical pathways comparing nuclease resistance mechanisms of 2'-OMe and 2'-O-C22 modifications.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of unmodified RNA, 2'-OMe-rU, and 2'-O-C22-rU based on established biochemical assays for lipophilic conjugates[1],[2].
To empirically evaluate the stability of these modifications, a rigorously controlled time-course degradation assay is required. This protocol is designed as a closed, self-validating system to ensure data integrity.
Causality of Experimental Choices
: Because 2'-OMe already protects against endonucleases, Snake Venom Phosphodiesterase (an aggressive 3'-to-5' exonuclease) is utilized to stress-test the steric shielding at the phosphodiester backbone.
50% Human Serum: Simulates in vivo systemic circulation. Crucially, human serum contains HSA, allowing the 2'-O-C22 modification to demonstrate its secondary resistance mechanism (albumin-mediated sequestration)[2].
EDTA Quenching: Nucleases require divalent cations (
Mg2+
,
Ca2+
) for catalysis. EDTA chelates these ions, instantly and irreversibly halting degradation to ensure precise kinetic snapshots.
Self-Validation Checkpoints
Before interpreting the comparative data, the assay must pass three internal quality gates:
Negative Control (Unmodified RNA): Must exhibit complete degradation within 15 minutes. Validates that nucleases are active and functional.
Positive Control (Fully Phosphorothioate/PS RNA): Must show >90% intact oligonucleotide at 24 hours. Validates that nucleases are not artificially over-concentrated.
Internal Standard: A spike-in of a non-degradable fluorophore-labeled DNA oligo prior to LC-MS analysis. Normalizes injection volumes and ionization efficiency across all time points.
Step-by-step self-validating workflow for evaluating oligonucleotide nuclease resistance.
Step-by-Step Methodology
Preparation: Reconstitute synthesized oligonucleotides (Unmodified, 2'-OMe, 2'-O-C22, and PS-control) in nuclease-free water to a stock concentration of 100 µM.
Reaction Assembly: In a 96-well PCR plate, prepare 50 µL reactions containing 2 µM of the target oligonucleotide in either 50% Human Serum (diluted in PBS) or 5 mU/mL SVPD buffer (50 mM Tris-HCl, 10 mM
MgCl2
, pH 8.5).
Kinetic Incubation: Incubate the plate at 37°C. Extract 5 µL aliquots at predefined time points: 0 min, 15 min, 30 min, 1 hr, 4 hr, 12 hr, 24 hr, and 48 hr.
Quenching: Immediately transfer each 5 µL aliquot into 15 µL of Quench Buffer (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue). Heat denature at 95°C for 5 minutes to permanently inactivate serum proteins and nucleases.
Analysis: Resolve the quenched samples via 20% denaturing Polyacrylamide Gel Electrophoresis (PAGE) or high-resolution LC-MS.
Quantification: Calculate the fraction of intact parent oligonucleotide remaining. Fit the data to a first-order exponential decay model (
N(t)=N0e−kt
) to derive the half-life (
t1/2
).
Conclusion
For standard in vitro applications or liver-targeted LNP delivery, 2'-O-methyl uridine remains a cost-effective and reliable modification. However, for next-generation extrahepatic RNAi therapeutics targeting muscle, adipose, or CNS tissues, 2'-O-C22-rU provides a critical advantage. By combining massive steric hindrance with albumin-mediated protein shielding, C22 conjugation transforms vulnerable RNA into highly durable, systemically stable drug candidates.
References
Brown et al. (2022) . "Expanding RNAi therapeutics to extrahepatic tissues with lipophilic conjugates." Nature Biotechnology / PubMed. Available at:[Link]
A Comparative Guide to the Thermal Stability of RNA Duplexes: Spotlight on 2'-O-C22-rU Modifications
For Researchers, Scientists, and Drug Development Professionals In the landscape of RNA therapeutics, the stability of the RNA duplex is a cornerstone of efficacy and safety. Chemical modifications are instrumental in en...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of RNA therapeutics, the stability of the RNA duplex is a cornerstone of efficacy and safety. Chemical modifications are instrumental in enhancing these properties, and among them, 2'-O-modifications play a pivotal role. This guide provides a comparative analysis of the thermal stability (Tm) of RNA duplexes, with a special focus on the implications of incorporating a novel 2'-O-C22-rU modification—a uridine nucleotide bearing a 22-carbon alkyl chain at the 2'-hydroxyl position.
The Critical Role of Thermal Stability in RNA Therapeutics
The thermal stability of an RNA duplex, quantified by its melting temperature (Tm), is the temperature at which half of the duplex strands dissociate.[1] This parameter is a direct measure of the strength of the hybridization between the two RNA strands. For therapeutic applications such as small interfering RNAs (siRNAs) and antisense oligonucleotides, a high Tm is often desirable as it indicates a stable duplex that can effectively engage its target mRNA and resist dissociation under physiological conditions.[1][2] Furthermore, enhanced thermal stability can contribute to increased resistance against nuclease degradation.[3]
The Impact of 2'-O-Modifications on RNA Duplex Stability: A Comparative Analysis
The 2'-hydroxyl group of the ribose sugar is a prime site for chemical modifications aimed at modulating the properties of RNA. 2'-O-modifications generally enhance the thermal stability of RNA duplexes by pre-organizing the sugar pucker into the C3'-endo conformation, which is characteristic of A-form RNA helices.[1] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable structure.[1]
Established 2'-O-Modifications: A Spectrum of Stability
A variety of 2'-O-modifications have been extensively studied, revealing a clear trend related to the nature of the substituent.
2'-O-Methyl (2'-OMe): This is one of the most common and well-characterized modifications. The small methyl group effectively stabilizes the C3'-endo pucker, leading to a significant increase in the Tm of RNA duplexes.[4] This modification also confers nuclease resistance.[5]
2'-O-Methoxyethyl (2'-MOE): The 2'-MOE group provides an even greater increase in thermal stability compared to the 2'-OMe modification.[6][7] This enhancement is attributed to the favorable hydration and conformational properties of the methoxyethyl group.
2'-Fluoro (2'-F): The highly electronegative fluorine atom at the 2' position strongly favors the C3'-endo conformation, resulting in a substantial increase in duplex stability.[2]
Other 2'-O-Alkyl Modifications: Studies on a series of 2'-O-alkyl modifications have shown that while shorter alkyl chains (e.g., ethyl, propyl) can enhance stability, longer and bulkier groups may lead to a decrease in Tm due to steric hindrance.[3][8]
Stabilizing effect may be less pronounced than 2'-OMe.[9]
Long 2'-O-Alkyl (e.g., C22)
Likely Decreased
Potential for steric hindrance, requires empirical validation.[8]
The Case of 2'-O-C22-rU: A Hypothesis on a Long-Chain Alkyl Modification
It is plausible that the introduction of a very long and flexible alkyl chain like the C22 group would lead to a decrease in the thermal stability of an RNA duplex. The primary reason for this anticipated destabilization is steric hindrance .[8] The bulky C22 chain could disrupt the highly ordered A-form helical geometry of the RNA duplex, interfering with optimal base stacking and hydrogen bonding interactions between the complementary strands. The entropic penalty of confining such a long, flexible chain within the duplex structure could also contribute to destabilization.
However, it is also important to consider potential countervailing effects. The hydrophobic nature of the C22 chain could lead to self-association or interactions with other hydrophobic moieties, which might have complex and context-dependent effects on duplex stability. Therefore, empirical determination of the Tm through experimentation is crucial to ascertain the precise impact of the 2'-O-C22-rU modification.
Experimental Workflow for Tm Analysis
The gold standard for determining the thermal stability of RNA duplexes is through UV-Vis spectrophotometry, by monitoring the change in absorbance at 260 nm as a function of temperature.[10]
Key Principles of UV-Melting Analysis
The basis of this technique is the hyperchromic effect: the absorbance of a nucleic acid solution at 260 nm increases as the duplex denatures into single strands.[1] This is because the stacked bases in a duplex absorb less light than unstacked bases in a single strand. A plot of absorbance versus temperature yields a sigmoidal "melting curve," and the midpoint of this transition is the melting temperature (Tm).
Step-by-Step Experimental Protocol
Oligonucleotide Synthesis and Purification:
Synthesize the unmodified and 2'-O-C22-rU modified RNA oligonucleotides, as well as their complementary strands, using standard phosphoramidite chemistry.[11]
Purify the oligonucleotides using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
Sample Preparation:
Quantify the concentration of the purified single-stranded RNA oligonucleotides using UV absorbance at 260 nm.[12]
Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, pH 7.0.
Anneal the duplexes by heating the samples to 95°C for 2-5 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.
UV-Melting Experiment:
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
Transfer the annealed duplex samples to quartz cuvettes.
Set the spectrophotometer to monitor the absorbance at 260 nm.
Program a temperature ramp, for example, from 20°C to 95°C with a heating rate of 0.5°C or 1°C per minute.[13]
Record the absorbance at each temperature point throughout the ramp.
Data Analysis:
Plot the absorbance at 260 nm as a function of temperature to generate the melting curve.
The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.
From the melting curves, other important thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°37) of duplex formation can also be calculated.[14]
Visualizing the Experimental and Conceptual Frameworks
To further elucidate the processes and principles discussed, the following diagrams are provided.
Caption: Experimental workflow for Tm analysis of RNA duplexes.
Caption: Logic diagram of 2'-O-modification effects on RNA duplex stability.
Conclusion
The thermal stability of RNA duplexes is a critical parameter in the design of effective and safe RNA-based therapeutics. While established 2'-O-modifications like 2'-OMe and 2'-MOE are known to enhance Tm, the introduction of a novel, long-chain 2'-O-C22-rU modification is hypothesized to have a destabilizing effect due to steric hindrance. This guide provides a framework for understanding and comparing the effects of various 2'-O-modifications and outlines a detailed experimental protocol for the empirical determination of their impact on RNA duplex stability. For any novel modification, including 2'-O-C22-rU, rigorous experimental validation is paramount to accurately characterize its properties and potential for therapeutic applications.
References
Sumaoka, J., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 114(7), 2582–2588. [Link]
Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [Link]
Ohgi, T., et al. (2005). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Organic & Biomolecular Chemistry, 3(19), 3496-3504. [Link]
Pasternak, A., et al. (2011). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 39(17), 7776–7787. [Link]
Allerson, C. R., et al. (2005). Fully 2‘-Modified Oligonucleotide Duplexes with Improved in Vitro Potency and Stability Compared to Unmodified Small Interfering RNA. Journal of Medicinal Chemistry, 48(4), 901–904. [Link]
Dowling, D. P., & Lary, J. W. (2004). Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes. Nucleic Acids Research, 32(10), 3042–3049. [Link]
Lee, J., & Kim, S. (2024). Thermodynamic Parameter Estimation for Modified Oligonucleotides Using Molecular Dynamics Simulations. bioRxiv. [Link]
Dowling, D. P., & Lary, J. W. (2004). Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes. Nucleic Acids Research, 32(10), 3042–3049. [Link]
Xia, T., et al. (2005). influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research, 33(15), 4925–4934. [Link]
Sumaoka, J., et al. (2010). Linear relationship between deformability and thermal stability of 2'-O-modified RNA hetero duplexes. The Journal of Physical Chemistry B, 114(7), 2582-2588. [Link]
Kierzek, E., et al. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N 6 ‐alkyladenosines and 2‐methylthio‐N 6 ‐alkyladenosines. Nucleic Acids Research, 31(15), 4472–4480. [Link]
Kierzek, E., et al. (2002). The thermal stability of RNA duplexes containing modified base pairs placed at internal and terminal positions of the oligoribonucleotides. Nucleic Acids Research, 30(12), 2635-2642. [Link]
Horizon Discovery. (n.d.). The chemical synthesis of long and highly modified RNA using 2'-ACE chemistry. Retrieved from [Link]
Griffey, R. H., et al. (1999). ups and downs of nucleic acid duplex stability: Structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleic Acids Research, 27(2), 573-578. [Link]
Horizon Discovery. (2019, June 3). Long RNA Synthesis Report. Retrieved from [Link]
Sheng, J., et al. (2020). Derivatization of Mirror‐Image l‐Nucleic Acids with 2′‐OMe Modification for Thermal and Structural Stabilization. Angewandte Chemie International Edition, 59(32), 13354-13359. [Link]
Ito, Y., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. International Journal of Molecular Sciences, 24(23), 17056. [Link]
Agilent. (n.d.). Best Practice for Nucleic Acid Thermal Stability Measurements Using the Cary 3500 UV-Vis Spectrophotometer. Retrieved from [Link]
Ciesiolka, J., et al. (2007). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. RNA, 13(1), 136-147. [Link]
Damha, M. J., et al. (2019). Melting Temperature (Tm) Values of Duplexes of DNA, RNA, and 2′,5′-Linked RNA (2′,5′-RNA). ResearchGate. [Link]
Semantic Scholar. (n.d.). Effects of 2′-O-Modifications on RNA Duplex Stability. Retrieved from [Link]
Purdue University Instrument Van Project. (n.d.). ULTRAVIOLET SPECTROSCOPY PURDUE UNIVERSITY INSTRUMENT VAN PROJECT QUANTIFICATION OF NUCLEIC ACIDS. Retrieved from [Link]
Wilson, J. A., et al. (2025). Scatter-Free UV–Visible Spectroscopy for Accurate and Precise RNA Quantification in Complex RNA Nanoparticle Formulations. Molecular Pharmaceutics. [Link]
As a Senior Application Scientist specializing in oligonucleotide synthesis and bioconjugation, I frequently encounter laboratories that apply generic DNA/RNA synthesis waste protocols to highly specialized lipid-conjuga...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in oligonucleotide synthesis and bioconjugation, I frequently encounter laboratories that apply generic DNA/RNA synthesis waste protocols to highly specialized lipid-conjugated amidites.
Standard disposal procedures are insufficient for DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite . The addition of a 22-carbon (docosyl) lipophilic chain to the 2'-O position of the uridine fundamentally alters the molecule's solubility, reactivity, and aggregation behavior. Mishandling this reagent not only compromises laboratory safety but can also lead to catastrophic blockages in synthesizer waste manifolds and non-compliance with environmental regulations.
This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this specific long-chain alkyl phosphoramidite.
Physicochemical Profiling & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the quantitative properties that dictate the chemical's behavior in waste streams. The extreme hydrophobicity of the C22 chain prevents standard aqueous hydrolysis, requiring specialized organic waste routing.
Table 1: Quantitative & Hazard Profile of DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite
Must strictly avoid ground water, drains, and municipal sewers.
The Causality of C22-Mediated Waste Failures
In standard oligonucleotide synthesis, unreacted phosphoramidites washed from the column are typically routed into a common waste carboy alongside aqueous oxidation reagents (e.g., iodine in water/pyridine). Standard amidites hydrolyze and remain soluble in this mixed aqueous-organic effluent.
The C22 Exception: When DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite contacts the aqueous oxidation stream, the hydrophobic docosyl chains rapidly aggregate due to the hydrophobic effect, forming a dense, sticky precipitate. This precipitate coats the internal walls of PTFE waste lines, eventually causing back-pressure faults on the synthesizer. Furthermore, unquenched phosphoramidites in this sludge can undergo delayed exothermic reactions. Therefore, strict waste stream segregation is non-negotiable .
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal (Unused or Expired Reagent)
Do not attempt to manually hydrolyze or neutralize bulk solid C22-amidite. The hydrophobic tail prevents water from penetrating the bulk powder, leading to incomplete quenching and a false sense of safety.
Inerting: Leave the expired solid in its original amber glass vial. Purge the headspace with dry Argon or Nitrogen and cap tightly.
Primary Containment: Seal the vial with Parafilm to prevent moisture ingress, which can generate reactive phosphite byproducts.
Secondary Containment: Place the vial inside a 4-mil sealable polyethylene bag. This prevents dust dispersion if the glass fractures during transport[4].
Manifesting: Label the container explicitly as "Hazardous Chemical Waste - Unreacted Phosphoramidite (Contains Phosphorus, Nitrogen, and Flammable Organics)".
Disposal: Route the sealed package to an EPA-licensed RCRA Subtitle C hazardous waste facility[5]. Never dispose of this solid in standard biohazard or municipal trash[3].
To prevent the precipitation cascade described above, you must reconfigure your synthesizer's waste routing before initiating a run with the C22-amidite.
Manifold Segregation: Program the synthesizer to route the delivery and wash steps (Acetonitrile + C22-Amidite + Activator) to Waste Port 1 (Organic).
Aqueous Routing: Route the oxidation and deprotection steps (Iodine/Water/Pyridine or DEA) to Waste Port 2 (Aqueous).
Collection: Connect Waste Port 1 to a dedicated, grounded High-Density Polyethylene (HDPE) carboy labeled "Flammable Organic Waste - Acetonitrile/Phosphoramidite".
Quenching: To safely deactivate the reactive P(III) center in the organic carboy, pre-load the carboy with a 10% volume of absolute ethanol. The alcohol will slowly react with the amidite to form a stable phosphite triester, preventing pressure buildup.
Off-site Treatment: Dispose of the segregated carboys via a licensed hazardous waste contractor in compliance with OSHA and EPA regulations[6].
Because of the C22 lipid chain, standard laboratory spill protocols (which often rely on water) will fail, turning the powder into an unmanageable, smearable paste.
PPE: Don impermeable nitrile gloves, safety glasses, and a lab coat[7]. If a large quantity is spilled outside a fume hood, a NIOSH-approved dust mask is required[7].
Mechanical Collection: Do not use water. Gently sweep up the bulk of the dry material using a dedicated anti-static brush and dustpan to avoid aerosolizing the powder[7]. Place the bulk solid into a hazardous waste container.
Solvent Wiping: Dampen a laboratory wipe with Isopropanol or Ethyl Acetate (solvents capable of dissolving the C22 lipid chain) and wipe the affected area to remove the hydrophobic residue.
Final Decontamination: Finish by wiping the area with a water-dampened towel to remove any remaining polar byproducts[7]. Dispose of all contaminated wipes as solid hazardous waste[8].
Regulatory Compliance
Under no circumstances should DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite or its wash effluents be allowed to enter the drain, surface water, or groundwater. While the EPA's recent sewer bans heavily target pharmaceuticals[9], the prohibition against discharging toxic, flammable, and water-reactive chemical mixtures down the drain applies universally under the Resource Conservation and Recovery Act (RCRA). All waste generated from this material must be containerized and managed by a certified Treatment, Storage, and Disposal Facility (TSDF).
Personal protective equipment for handling DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite
Advanced Handling and Safety Protocol: DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite As oligonucleotide therapeutics advance, the incorporation of highly lipophilic modifications—such as the 2'-O-C22 alkyl chain—has become esse...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Handling and Safety Protocol: DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite
As oligonucleotide therapeutics advance, the incorporation of highly lipophilic modifications—such as the 2'-O-C22 alkyl chain—has become essential for enhancing siRNA stability and cellular delivery. However, handling DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite requires precision. Like all phosphoramidites, it is extremely sensitive to moisture, and its extended hydrocarbon chain introduces unique solubility challenges.
This guide provides researchers and drug development professionals with a self-validating, step-by-step operational and safety framework to ensure both laboratory safety and maximum coupling efficiency.
Chemical Profile & Quantitative Data
Before initiating any workflow, verify the physical and chemical specifications of the reagent.
Property
Specification
Scientific Rationale
Chemical Name
DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite
A uridine monomer modified with a 22-carbon alkyl chain at the 2'-O position.
Prevents thermal degradation and limits atmospheric moisture interaction.
Hazard Assessment & Personal Protective Equipment (PPE)
While DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite is not highly toxic on its own, the cyanoethyl (CE) leaving groups and the highly flammable, toxic organic solvents (acetonitrile, dichloromethane) required for its dissolution necessitate strict PPE compliance[2].
The Causality of Moisture: The P(III) atom in a phosphoramidite is highly reactive. Even trace amounts of water (<50 ppm) will rapidly hydrolyze the reagent into an unreactive H-phosphonate, permanently destroying its ability to couple to the growing oligonucleotide chain[4]. Every step below is designed to exclude moisture.
Phase 1: Thermal Equilibration
Retrieve: Remove the sealed vial of DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite from -20°C storage.
Equilibrate: Place the sealed vial in a vacuum desiccator and allow it to warm to room temperature for at least 60 minutes.
Expert Insight: Opening a cold vial causes immediate atmospheric condensation on the powder, instantly degrading the top layer of the chemical.
Phase 2: Solvent Injection & Homogenization
Solvent Selection: Due to the extreme lipophilicity of the C22 alkyl chain, standard anhydrous acetonitrile (ACN) may fail to fully solubilize the monomer. Prepare a 1:1 mixture of anhydrous ACN (<20 ppm water) and anhydrous dichloromethane (DCM)[5].
Injection: Using a dry, sterile glass syringe, puncture the vial's septum and inject the solvent mixture to achieve the target concentration (typically 0.1 M).
Homogenization: Swirl the vial gently for 5 to 10 minutes. Do not vortex vigorously, as this can introduce micro-bubbles.
Self-Validation Step: Inspect the solution against a light source. Complete dissolution is confirmed only when no wavy lines of concentration gradient (refractive index variations) are observed in the liquid[4].
Phase 3: Synthesizer Loading
Argon Blanket: Maintain a continuous argon blanket over the solution to displace any ambient air.
Attachment: Quickly remove the septum and thread the vial onto the designated port of the DNA/RNA synthesizer.
Priming: Purge the delivery lines with argon and prime the microfluidic lines with the amidite solution to ensure no air bubbles are trapped.
Workflow for anhydrous dissolution and synthesizer loading of lipophilic phosphoramidites.
Spill Response & Waste Disposal Plan
Proper disposal of modified phosphoramidites and their diluents is critical for environmental compliance and laboratory safety[2].
Accidental Spill Protocol:
Isolate: Evacuate non-essential personnel and ensure the chemical fume hood is operating at maximum exhaust.
Containment (Dry): If the dry powder spills, do not sweep vigorously. Gently sweep up the bulk material using a damp towel to prevent the aerosolization of reactive dust[3].
Containment (Liquid): If the dissolved amidite spills, contain it with an inert absorbent pad or chemical spill kit.
Decontamination: Clean the contaminated surface thoroughly with a suitable solvent (e.g., ethanol) and dispose of all materials in a sealed hazardous waste container[6].
Standard Disposal Plan:
Solid Waste: Empty amidite vials, contaminated nitrile gloves, and absorbent materials must be collected in heavily labeled, sealed containers and disposed of as hazardous chemical waste. Do not allow any product to enter drains[3].
Liquid Waste: Effluent from the synthesizer containing unreacted amidite, diisopropylamine, tetrazole activators, and ACN/DCM must be collected in a dedicated, vented flammable waste carboy.
PPE Maintenance: If reusable PPE (like heavy-duty aprons) is utilized, it must be washed separately from standard laundry and inspected for microscopic tears prior to each reuse[7].
References
Glen Research. "Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials". Source: glenresearch.com. Available at: [Link]
BigContent (SDS). "SAFETY DATA SHEET: LK2016 - dI CE-Phosphoramidite". Source: bigcontent.io. Available at: [Link]
BigContent (SDS). "SAFETY DATA SHEET: Accidental Release Measures". Source: bigcontent.io. Available at: [Link]
Glen Research. "Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers". Source: glenresearch.com. Available at: [Link]
US Environmental Protection Agency (EPA). "Personal Protective Equipment for Pesticide Handlers". Source: epa.gov. Available at: [Link]